Product packaging for Donepezil hydrochloride monohydrate(Cat. No.:CAS No. 884740-09-4)

Donepezil hydrochloride monohydrate

Cat. No.: B1649423
CAS No.: 884740-09-4
M. Wt: 434 g/mol
InChI Key: HLJIZAKUNCTCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Acetylcholinesterase Inhibition in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's are often associated with a decline in the function of the cholinergic system, where acetylcholine (B1216132) is the main neurotransmitter. nih.gov The enzyme acetylcholinesterase (AChE) breaks down acetylcholine. In conditions like Alzheimer's disease, an overactivity of AChE can lead to a decrease in acetylcholine concentrations, contributing to the degeneration of the cholinergic system. nih.gov The "cholinergic hypothesis" posits that this reduction in cholinergic transmission is a key factor in the cognitive and behavioral decline seen in Alzheimer's. drugbank.comnih.gov By inhibiting AChE, the breakdown of acetylcholine is slowed, thereby increasing its availability at the synapses and enhancing cholinergic transmission. nih.govpatsnap.com This mechanism is believed to improve symptoms such as memory loss and learning difficulties. goodrx.com

Beyond its role in acetylcholine breakdown, AChE is also implicated in the inflammatory response, apoptosis (programmed cell death), and oxidative stress, all of which are features of neurodegenerative diseases. nih.gov

Evolution of Cholinergic Therapeutic Strategies for Cognitive Impairment

The development of therapies targeting the cholinergic system has been a significant area of research. The "cholinergic hypothesis" has been a guiding principle for much of the research into treatments for Alzheimer's disease and other cognitive impairments for decades. nih.gov Early cholinesterase inhibitors, such as physostigmine (B191203) and tacrine, demonstrated modest improvements in cognitive function in Alzheimer's patients. jst.go.jp However, these early compounds had limitations, including poor oral activity and adverse effects. jst.go.jp

This led to the search for new, more selective, and better-tolerated acetylcholinesterase inhibitors. Donepezil (B133215) emerged from this research with a favorable pharmacological profile. nih.gov Unlike earlier treatments, donepezil is a highly selective and reversible inhibitor of acetylcholinesterase. nih.govnih.gov First approved by the FDA in 1996, donepezil represented a significant advancement in the symptomatic treatment of Alzheimer's disease. drugbank.com The evolution of cholinergic therapies continues with ongoing research into new compounds and delivery methods, such as the transdermal delivery system for donepezil approved in 2022. drugbank.com

Significance and Research Landscape of Donepezil Hydrochloride Monohydrate

The research landscape for donepezil is expanding beyond its primary indication for Alzheimer's disease. Investigations are exploring its potential in other conditions, including:

Demyelinating diseases: Research suggests that donepezil may promote the generation of oligodendrocytes, the cells responsible for producing myelin, which is damaged in diseases like multiple sclerosis. nih.gov

Autism Spectrum Disorder: Some studies have investigated donepezil's potential to improve certain behavioral aspects in animal models of autism. plos.org

Vascular Dementia and other dementias: Donepezil is also used off-label for the management of vascular dementia, Parkinson's disease-associated dementia, and Lewy body dementia. drugbank.com

Nicotine (B1678760) withdrawal-induced cognitive deficits: Research has explored donepezil's ability to reverse learning deficits in models of nicotine withdrawal. nih.gov

Furthermore, research continues to explore the multifaceted mechanisms of donepezil beyond simple acetylcholinesterase inhibition. These include potential neuroprotective effects through the modulation of glutamate-induced excitotoxicity and regulation of amyloid protein processing. drugbank.comnih.gov

Interactive Data Table: Key Research Findings for Donepezil

Research AreaKey FindingSupporting Evidence
Cognitive Function in Alzheimer's Modest improvement in cognitive function, daily activities, and global clinical state. nih.govcochrane.orgMultiple clinical trials have demonstrated statistically significant, though small, benefits compared to placebo. nih.govnih.govcochrane.org
Myelination Promotes oligodendrocyte generation and remyelination in preclinical models. nih.govIn-vitro and in-vivo studies showed donepezil facilitates myelin sheath formation. nih.gov
Behavioral Symptoms May improve apathy, aggression, confusion, and psychosis associated with Alzheimer's. drugbank.comThe enhancement of cholinergic transmission is believed to contribute to these behavioral improvements. drugbank.com
Neuroprotection May protect against glutamate-induced excitotoxicity. drugbank.comnih.govStudies suggest donepezil can downregulate NMDA receptors. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClNO4 B1649423 Donepezil hydrochloride monohydrate CAS No. 884740-09-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJIZAKUNCTCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470774
Record name Donepezil hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884740-09-4
Record name Donepezil hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DONEPEZIL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Donepezil Hydrochloride Monohydrate Action

Central Cholinergic System Modulation

The primary and most widely accepted mechanism of action for donepezil (B133215) involves its influence on the central cholinergic system. drugbank.com This system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a critical role in cognitive processes such as learning and memory. goodrx.comresearchgate.net A significant deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease. patsnap.comwebmd.com

Selective and Reversible Acetylcholinesterase Enzyme Inhibition

Donepezil is classified as a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). patsnap.comnih.govbiomolther.org The AChE enzyme is responsible for the hydrolysis, or breakdown, of acetylcholine in the synaptic cleft, the space between neurons where signals are transmitted. patsnap.com By binding to and temporarily blocking AChE, donepezil prevents this breakdown. goodrx.com This inhibition is considered reversible, meaning the drug does not permanently bind to the enzyme. patsnap.comwikipedia.org

Donepezil exhibits a high degree of selectivity for AChE compared to butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. mdpi.com This selectivity is crucial as it helps to focus the drug's action within the central nervous system, where AChE is the predominant form, and may minimize certain peripheral side effects. patsnap.com Research has shown that donepezil possesses a mixed mode of inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. researchgate.net

ParameterValueReference
IC₅₀ (AChE) 5.7 nM mdpi.com
IC₅₀ (BuChE) 7138 nM mdpi.com
Selectivity (BuChE/AChE) ~1252-fold mdpi.com

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enhancement of Cholinergic Neurotransmission Pathways

By inhibiting AChE, donepezil effectively increases the concentration of acetylcholine at cholinergic synapses. wikipedia.org This elevation in acetylcholine levels enhances cholinergic neurotransmission, helping to compensate for the loss of functioning cholinergic neurons observed in neurodegenerative conditions. patsnap.comnih.gov The improved communication between brain cells can lead to an improvement in cognitive and behavioral symptoms. drugbank.comyoutube.com The ability of donepezil to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system, where the cholinergic deficit is most pronounced. patsnap.com

Role of Acetylcholine Availability at Synaptic Clefts

The direct consequence of AChE inhibition is an increased duration and concentration of acetylcholine in the synaptic cleft. patsnap.com Normally, acetylcholine is rapidly cleared from the synapse within milliseconds to terminate the signal. nih.gov Donepezil's action prolongs the presence of acetylcholine, leading to sustained activation of postsynaptic nicotinic and muscarinic acetylcholine receptors. nih.gov Studies on neuromuscular junctions have demonstrated that therapeutic concentrations of donepezil can prolong the decay time of spontaneous miniature endplate potentials (MEPPs) and significantly extend the duration of evoked endplate potentials (EPPs), direct measures of acetylcholine's action at the synapse. nih.gov This prolonged receptor activation is the fundamental step that translates enzyme inhibition into enhanced neuronal signaling. nih.gov

Non-Cholinergic Mechanisms of Action

Beyond its primary role as an acetylcholinesterase inhibitor, research has uncovered additional mechanisms through which donepezil may exert neuroprotective and neuromodulatory effects. These non-cholinergic actions involve different cellular targets and pathways.

Sigma-1 Receptor Agonism and Associated Neuromodulation

Donepezil has been identified as a potent agonist of the sigma-1 (σ₁) receptor, a unique intracellular protein that acts as a molecular chaperone. wikipedia.orgmdpi.com This interaction is distinct from its cholinergic activity and is thought to contribute significantly to its neuroprotective effects. nih.govnih.gov The sigma-1 receptor is involved in modulating several cellular processes, including the regulation of intracellular calcium (Ca²⁺) mobilization, oxidative stress, and neurotransmitter release. nih.gov

Studies have shown that the neuroprotective effects of donepezil against certain toxins and cellular stressors are mediated by its action on the sigma-1 receptor. nih.gov Activation of this receptor by donepezil has been shown to be involved in rescuing hippocampal long-term potentiation (LTP), a cellular model of memory, from the detrimental effects of beta-amyloid peptides. nih.gov The binding affinity of donepezil for the sigma-1 receptor is notable, indicating a significant interaction at therapeutic concentrations. wikipedia.org

ParameterValueReference
Ki (σ₁ receptor) 14.6 nM wikipedia.org

Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor.

Modulation of Glutamate-Induced Excitatory Transmission and NMDA Receptor Activity

Donepezil has been shown to offer protection against glutamate-induced excitotoxicity, a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage. drugbank.comnih.gov This neuroprotection appears to be mediated, at least in part, through the modulation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor. drugbank.comnih.gov

Research FindingEffect of DonepezilReference
Glutamate-induced Ca²⁺ Influx Attenuated nih.govnih.gov
Cell Surface Levels of NR1 (NMDA Receptor Subunit) Significantly reduced nih.gov
Mechanism Involves stimulation of α7 nicotinic acetylcholine receptors nih.govnih.gov

Anti-Inflammatory Effects and Neuroprotective Potential

Donepezil hydrochloride monohydrate extends its therapeutic reach beyond its primary function as a cholinesterase inhibitor, demonstrating significant anti-inflammatory and neuroprotective properties. nih.gov Research indicates that these effects may be central to its potential to modify the course of neurodegenerative diseases. nih.gov The compound's neuroprotective capabilities are multifaceted, offering protection against glutamate-induced toxicity, ischemia, and amyloid-beta (Aβ) induced damage. nih.govnih.gov

Studies have shown that donepezil can directly prevent systemic inflammation. nih.gov In a mouse model with a P301S tau mutation, donepezil treatment was found to suppress the expression of pro-inflammatory markers such as Interleukin-1β (IL-1β) and Cyclooxygenase-2 (COX-2) in both the brain and the spleen. nih.govnih.gov This suggests a broad anti-inflammatory action that is not limited to the central nervous system. nih.gov The "cholinergic anti-inflammatory pathway" is considered a major contributor to these effects. curingalzheimersdisease.com Furthermore, in vitro studies have shown that donepezil, particularly in combination with non-steroidal anti-inflammatory drugs (NSAIDs), can alleviate inflammatory responses and protect neuronal cells. mdpi.com

The neuroprotective effects of donepezil are not solely dependent on its cholinergic activity. nih.gov It has been shown to protect cortical neurons from glutamate-induced neurotoxicity by activating the PI3K-Akt signaling pathway, which in turn suppresses nitric oxide production and apoptosis. nih.gov Additionally, stimulation of the α7 nicotinic acetylcholine receptor (α7nAChR) by donepezil can decrease glutamate toxicity by down-regulating N-methyl-D-aspartate (NMDA) receptors. nih.gov Another contributing factor to its neuroprotective profile is its ability to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and cortex. nih.gov

Table 1: Summary of Donepezil's Anti-Inflammatory and Neuroprotective Research Findings

Effect Category Specific Finding Model System Key Mediators/Pathways Involved Reference
Anti-inflammatory Suppression of IL-1β and COX-2 expressionP301S tau mutation mouse modelCholinergic anti-inflammatory pathway nih.govnih.govcuringalzheimersdisease.com
Neuroprotection Protection against glutamate-induced toxicityCultured cortical neuronsPI3K-Akt pathway, α7nAChR, NMDA receptor down-regulation nih.gov
Neuroprotection Protection against Aβ-induced apoptosisNeuroblastoma cell lineα7nAChRs, PI3K-Akt pathway nih.gov
Neuroprotection Increased Brain-Derived Neurotrophic Factor (BDNF)In vivo (unspecified)- nih.gov
Neuroprotection Attenuation of oxygen-glucose deprivation injuryRat pheochromocytoma cellsNot specified nih.gov

Influence on Amyloid-Beta Protein Processing and Plaque Deposition

This compound has been shown to exert a notable influence on the pathological cascade of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.gov Its actions are not limited to symptomatic relief but extend to modifying the underlying amyloid pathology. researchgate.net Preclinical studies provide evidence that donepezil can reduce the accumulation and destructive effects of Aβ through various mechanisms. researchgate.net

One key mechanism involves altering the processing of the amyloid precursor protein (APP). nih.gov Donepezil may lead to a decrease in the secretion of Aβ and has been suggested to reduce the activity of beta-secretase, an enzyme critical in the production of Aβ. nih.govresearchgate.net Moreover, it can increase the ratio of the protective acetylcholinesterase read-through isoform (AChE-R) to the synaptic isoform (AChE-S), high levels of which are associated with neuronal damage. researchgate.net

In animal models, the effects of donepezil on Aβ are significant. Long-term administration to Tg2576 mice, a model for Alzheimer's disease, resulted in a significant reduction in soluble Aβ1-40 and Aβ1-42 levels in brain tissue. nih.gov This was accompanied by a decrease in both the number and burden of Aβ plaques in the cortex and hippocampus. nih.govelsevierpure.com Similarly, in 5xFAD mice, another Alzheimer's model, intraperitoneal injection of donepezil led to significant reductions in the number of Aβ plaques in the cortex and the dentate gyrus region of the hippocampus. elsevierpure.comnih.gov This reduction in plaque pathology was also associated with decreased Aβ-mediated activation of microglia and, to a lesser extent, astrocytes. nih.gov These findings suggest that donepezil can directly impact the deposition of Aβ fibrils, an effect that appears to be independent of its primary cholinergic function. nih.govnoropsikiyatriarsivi.com

Table 2: Research Findings on Donepezil's Impact on Amyloid-Beta Pathology

Animal Model Key Findings Affected Brain Regions Reference
Tg2576 Mice Reduced soluble Aβ1-40 and Aβ1-42. nih.govBrain tissue nih.gov
Reduced Aβ plaque number and burden. nih.govCortex and Hippocampus nih.gov
Increased synaptic density in the molecular layer of the dentate gyrus. nih.govHippocampus nih.gov
5xFAD Mice Significant reduction in Aβ plaque number. elsevierpure.comnih.govCortex and Hippocampal Dentate Gyrus elsevierpure.comnih.gov
Reduced Aβ-mediated microglial and astrocytic activation. nih.govNot specified nih.gov

Impact on Tau Pathology and Neurofibrillary Tangle Formation

The effect of this compound on tau pathology, the second major hallmark of Alzheimer's disease characterized by the formation of neurofibrillary tangles, is complex and presents a more nuanced picture than its effects on amyloid-beta. Some studies indicate a beneficial role, while others suggest a lack of effect or even a potential increase in certain tau phosphorylation states.

In a positive light, one significant study using a P301S tauopathy mouse model (line PS19) demonstrated that eight months of treatment with donepezil resulted in a notable amelioration of tau pathology. nih.govresearchgate.net This included a decrease in both the insolubility and phosphorylation of tau, alongside reductions in neuroinflammation, synaptic loss, and neuronal loss. nih.govnih.gov A key finding from this research was the significant suppression of c-Jun N-terminal kinase (JNK) activity in the brains of the treated mice, a kinase known to be involved in tau phosphorylation. nih.govresearchgate.net This suggests that donepezil's anti-inflammatory actions may indirectly contribute to mitigating tau-related damage. nih.gov

Conversely, research using the 5xFAD mouse model, which develops both amyloid and tau pathologies, found that while donepezil effectively reduced Aβ pathology, it did not have the same positive impact on tau. elsevierpure.comnih.gov In this model, neither intraperitoneal nor oral administration of donepezil altered tau phosphorylation at several key sites (Thr212/Ser214, Thr396, and Thr231). nih.gov Surprisingly, the study observed that donepezil treatment significantly increased tau phosphorylation at a different site, Thr212. nih.gov These conflicting findings highlight that the effect of donepezil on tau pathology may be dependent on the specific animal model and the underlying pathological context.

Table 3: Contrasting Research Findings on Donepezil's Effect on Tau Pathology

Animal Model Positive Effects on Tau Pathology Neutral or Negative Effects on Tau Pathology Key Pathway Implicated Reference
P301S Tauopathy Mice (PS19) Amelioration of tau pathology. nih.govresearchgate.net-Suppression of c-Jun N-terminal kinase (JNK) nih.govresearchgate.net
Decreased tau insolubility and phosphorylation. nih.govnih.gov- nih.govnih.gov
5xFAD Mice -No alteration in tau phosphorylation at Thr212/Ser214, Thr396, Thr231. nih.govNot specified nih.gov
-Increased tau phosphorylation at Thr212. nih.gov nih.gov

Regulation of Mitochondrial Biogenesis and Function

Beyond its effects on hallmark pathologies, this compound has been shown to positively influence cellular energy metabolism by regulating mitochondrial biogenesis and function. nih.gov This is particularly relevant as mitochondrial dysfunction is a key feature of the hypometabolic state observed in the brains of individuals with Alzheimer's disease. nih.gov

Research has demonstrated that donepezil can dose-dependently increase mitochondrial biogenesis and, consequently, ATP levels within neuronal cells. nih.gov This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov The activation of AMPK by donepezil leads to an increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Nuclear Respiratory Factor-1 (NRF-1), which are master regulators of mitochondrial biogenesis. nih.gov Studies have confirmed that inhibiting AMPK abolishes these beneficial effects of donepezil, underscoring the critical role of this pathway. nih.gov

The enhancement of mitochondrial biogenesis has been observed specifically within the dendritic regions of primary cultured hippocampal neurons, suggesting a targeted effect on areas crucial for synaptic function. nih.gov This is further supported by findings that levels of synaptic markers also increase following donepezil treatment. nih.gov The AMPK-dependent mitochondrial biogenesis has been confirmed in various models, including neuroblastoma cells, primary cultured neurons, and ex vivo hippocampal tissue from adult mice. nih.gov Furthermore, in skeletal muscle of individuals with mild cognitive impairment (MCI), donepezil treatment appeared to normalize lipid-stimulated mitochondrial respiration, which was found to be lower in untreated individuals. nih.gov This suggests that donepezil's influence on mitochondrial function may extend beyond the central nervous system. nih.gov

Table 4: Research Findings on Donepezil's Regulation of Mitochondrial Function

Model System Key Effect Signaling Pathway Outcome Reference
Neuroblastoma Cells Increased mitochondrial biogenesis and ATP levelsAMPK/PGC-1α/NRF-1Enhanced neurometabolism nih.gov
Primary Hippocampal Neurons Increased mitochondrial biogenesis in dendritic regionsAMPKIncreased synaptic markers nih.gov
Ex vivo Hippocampal Tissue Confirmed AMPK-dependent mitochondrial biogenesisAMPK- nih.gov
Skeletal Muscle (Human MCI) Normalized lipid-stimulated mitochondrial respirationNot specifiedModified over 600 skeletal muscle genes nih.gov

Pharmacological Investigations of Donepezil Hydrochloride Monohydrate

Absorption and Distribution Dynamics

The movement of donepezil (B133215) hydrochloride monohydrate throughout the body is a critical aspect of its therapeutic action. This section examines its journey from the gastrointestinal tract to its site of action in the brain.

Gastrointestinal Absorption Characteristics

Donepezil is readily absorbed from the gastrointestinal tract following oral administration, exhibiting a high relative oral bioavailability of 100%. nih.govmedsafe.govt.nz Peak plasma concentrations are typically reached within 3 to 4 hours. nih.govmedsafe.govt.nz The absorption of donepezil is not significantly affected by the presence of food or the time of administration. nih.govmedsafe.govt.nz Pharmacokinetic studies have demonstrated that the plasma concentrations and the area under the curve (AUC) increase proportionally with the dose. medsafe.govt.nznih.gov

Pharmacokinetic Parameters of Donepezil After Oral Administration
ParameterValueReference
Relative Oral Bioavailability100% nih.govmedsafe.govt.nz
Time to Peak Plasma Concentration (Tmax)3 - 4 hours nih.govmedsafe.govt.nz

Blood-Brain Barrier Permeability and Brain Penetration Studies

A crucial characteristic of donepezil is its ability to cross the blood-brain barrier, a protective layer that restricts the entry of substances into the brain. nih.govpatsnap.comumich.edu This permeability allows the drug to exert its effects within the central nervous system, where it is needed. patsnap.com Studies have confirmed that donepezil readily crosses this barrier. nih.gov Mathematical modeling suggests that the transport of donepezil across the blood-brain barrier involves both transcytosis and diffusion. mdpi.com Some research has explored the use of multifunctional nanoparticles to further enhance the permeation of donepezil through the barrier and increase its accumulation in the brain. nih.gov

Plasma Protein Binding Characteristics

Once in the bloodstream, donepezil is extensively bound to plasma proteins, with approximately 96% of the drug being bound. nih.govdrugbank.com The primary binding proteins are albumin (approximately 75%) and alpha1-acid glycoprotein (B1211001) (approximately 21%). nih.govdrugbank.com This high level of protein binding means that a significant portion of the drug in circulation is in a bound, inactive form, acting as a reservoir from which the active, unbound drug is slowly released. youtube.com The binding is characterized as high capacity and low affinity, and it is not dependent on the concentration of the drug or the duration of treatment. nih.gov

Plasma Protein Binding of Donepezil
ParameterValueReference
Total Plasma Protein Binding~96% nih.govdrugbank.com
Binding to Albumin~75% nih.govdrugbank.com
Binding to Alpha1-acid Glycoprotein~21% nih.govdrugbank.com

Biotransformation Pathways and Metabolite Characterization

The body metabolizes donepezil into various other compounds, a process that is essential for its elimination. This section details the enzymatic pathways involved and the resulting metabolites.

Hepatic Metabolism via Cytochrome P450 Enzymes (CYP2D6, CYP3A4)

Donepezil undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The main enzymes responsible for its biotransformation are CYP2D6 and CYP3A4. nih.govdrugbank.comnih.gov Studies have shown that CYP3A4 is the principal enzyme involved in the formation of certain metabolites, while CYP2D6 also plays a significant role. researchgate.netacs.org The activity of these enzymes can influence the plasma concentrations of donepezil, with individuals having lower CYP2D6 activity exhibiting higher drug levels. nih.govdrugbank.com

Identification of O-dealkylation, Hydroxylation, N-oxidation, and Hydrolysis Products

The metabolism of donepezil proceeds through several key pathways, resulting in a number of metabolites. nih.govresearchgate.net These pathways include:

O-dealkylation: This process leads to the formation of metabolites M1 and M2. nih.govresearchgate.net

Hydroxylation: This results in the creation of other metabolic products. nih.govresearchgate.net

N-oxidation: This pathway produces the metabolite M6. nih.govresearchgate.net

Hydrolysis: This leads to the formation of metabolite M4. nih.gov

Following these initial transformations, some metabolites, such as M1 and M2, can undergo further glucuronidation to form M11 and M12. nih.govresearchgate.net Research has identified numerous metabolites of donepezil, with some studies characterizing over 20 different metabolic products. researchgate.net One of the major metabolites, 6-O-desmethyl donepezil, has been found to exhibit a similar potency in inhibiting the acetylcholinesterase enzyme as the parent drug. drugbank.com

Major Metabolic Pathways and Metabolites of Donepezil
Metabolic PathwayResulting MetabolitesReference
O-dealkylationM1, M2 nih.govresearchgate.net
N-oxidationM6 nih.govresearchgate.net
HydrolysisM4 nih.gov
Glucuronidation (of M1 and M2)M11, M12 nih.govresearchgate.net

Glucuronidation Pathways and Metabolite Conjugation

Donepezil undergoes extensive hepatic metabolism, with glucuronidation representing a significant Phase II conjugation pathway. mdpi.com Following initial Phase I metabolism through processes like O-dealkylation and hydroxylation, the resulting metabolites are further conjugated with glucuronic acid. nih.govresearchgate.net This process creates more water-soluble compounds, facilitating their elimination from the body.

The primary metabolites M1 (from O-dealkylation) and M2 (from hydroxylation) are substrates for glucuronidation, leading to the formation of their respective glucuronide conjugates, M11 and M12. nih.gov These glucuronidated metabolites, particularly M11 and M12, appear to be eliminated principally through the urine, with only trace amounts detected in feces. nih.gov In studies conducted on rats, O-glucuronides constituted the majority of the radioactivity found in plasma, urine, and bile after administration of the drug. researchgate.net

Table 1: Glucuronidation of Primary Donepezil Metabolites

Primary MetaboliteSubsequent Glucuronide Conjugate
M1M11
M2M12

This table illustrates the direct conjugation pathway of primary metabolites to their glucuronide forms.

Characterization of Pharmacologically Active Metabolites

Donepezil is metabolized into four major metabolites, two of which are known to be pharmacologically active. nih.govnih.govfda.gov One of the key active metabolites has been identified as 6-O-desmethyl donepezil. drugbank.com

This particular metabolite, 6-O-desmethyl donepezil, has been shown to exhibit a potency in inhibiting the acetylcholinesterase enzyme that is similar to that of the parent compound, donepezil. drugbank.com In pharmacokinetic studies, after the administration of radiolabeled donepezil, this active metabolite accounted for 11% of the total radioactivity identified in plasma. drugbank.com The presence of these active metabolites indicates that the therapeutic effect may not be solely attributable to the parent drug.

Table 2: Pharmacologically Active Metabolites of Donepezil

MetabolitePharmacological Activity
6-O-desmethyl donepezilExhibits acetylcholinesterase inhibition potency similar to the parent drug. drugbank.com
Unidentified Second MetaboliteKnown to be pharmacologically active. nih.govnih.govfda.gov

This table summarizes the known active metabolites of donepezil.

Elimination and Excretion Profiles

The elimination of donepezil and its various metabolites from the body occurs through multiple routes, primarily involving the kidneys and to a lesser extent, the fecal pathway. nih.gov The parent drug itself is cleared through a combination of direct excretion and extensive hepatic metabolism. nih.govfda.gov

Renal Excretion Pathways of Donepezil Hydrochloride Monohydrate and its Metabolites

The primary route for the elimination of donepezil and its metabolites is renal excretion. nih.gov Studies using radiolabeled donepezil have shown that approximately 57% of the administered dose's total radioactivity is recovered in the urine over a 10-day period. fda.govdrugbank.com

Unchanged donepezil accounts for about 17% of the dose recovered in the urine. nih.govfda.gov The remainder consists of various metabolites. The major metabolites found in urine include the hydrolysis product M4, along with the glucuronidated conjugates M11 and M12. nih.gov

Fecal Excretion Contributions

Fecal excretion represents a secondary but significant pathway for the elimination of donepezil and its metabolites. Approximately 15% to 20% of the drug is excreted via this route. nih.gov In studies tracking radioactivity, about 15% of the total administered dose was recovered in the feces. nih.govfda.gov While unchanged donepezil is the predominant single compound found in feces, it represents a very small fraction of the total recovered dose. nih.gov Other metabolites eliminated through this pathway include the hydroxylated products M1 and M2, and the N-oxidation product M6. nih.gov

Table 3: Summary of Donepezil Excretion

Excretion RoutePercentage of Administered Dose Recovered (%)Major Components Excreted
Urine ~57% fda.govdrugbank.comUnchanged Donepezil (~17%), Metabolite M4, Metabolites M11 & M12. nih.govfda.gov
Feces ~15% nih.govfda.govUnchanged Donepezil, Metabolites M1, M2, and M6. nih.gov

This table provides an overview of the primary and secondary excretion routes for donepezil and its metabolites.

Apparent Plasma Clearance Mechanisms

The clearance of donepezil from plasma is primarily driven by hepatic metabolism, mediated by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, followed by glucuronidation. nih.govfda.govdrugbank.com The mean apparent plasma clearance (Cl/F) of donepezil is reported to be approximately 0.13 L/hr/kg. fda.gov Other studies have reported a similar range of 0.13–0.19 L/hr/kg and a specific finding of 0.129 ± 0.009 L/h/kg. nih.govdrugbank.com

Interestingly, the clearance rate of the parent compound, donepezil, is faster than that of its total radioactive metabolites (0.129 L/h/kg versus 0.072 L/h/kg, respectively). nih.gov This suggests that the metabolites are eliminated from the plasma more slowly than the parent drug. nih.gov Studies have also indicated that the rate of donepezil clearance is independent of the administered dose. nih.gov

Clinical Efficacy and Outcome Research in Neurocognitive Disorders

Efficacy in Alzheimer's Disease Subtypes

Donepezil (B133215) hydrochloride monohydrate has demonstrated efficacy in improving cognitive and global functions in patients with mild to moderate Alzheimer's disease. Clinical trials have shown that treatment with donepezil leads to statistically significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). ox.ac.uknih.govnih.gov Specifically, at 24 weeks, patients receiving donepezil showed a mean improvement of approximately 1.9 to 2.9 points on the ADAS-Cog scale compared to placebo. nih.gov Similarly, improvements have been observed using the Mini-Mental State Examination (MMSE). cochrane.org

Cognitive and Global Function Outcomes with Donepezil in Mild to Moderate Alzheimer's Disease

Outcome Measure Treatment Duration Finding
ADAS-Cog 24 weeks Statistically significant improvement compared to placebo. ox.ac.uknih.govnih.gov
MMSE 26 weeks Mean difference of 1.05 points favoring donepezil over placebo. cochrane.org
CIBIC-plus 12-24 weeks A higher proportion of donepezil-treated patients showed improvement. ox.ac.ukcochrane.orgwithpower.com

The therapeutic benefits of donepezil hydrochloride monohydrate extend to individuals with moderate to severe Alzheimer's disease. In this patient population, donepezil has been shown to provide symptomatic relief and slow the progression of cognitive and functional decline. ox.ac.ukkarger.com Studies have demonstrated that continued treatment with donepezil in patients who have advanced to a moderate or severe stage of the disease is beneficial compared to discontinuing the medication. medscape.com

Key outcome measures in this population include the Severe Impairment Battery (SIB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale for severe Alzheimer's disease. cochrane.orgkarger.com Research has shown that donepezil treatment is associated with better scores on these scales compared to placebo. cochrane.orgkarger.com For instance, a 52-week, open-label extension study in Japan found that patients with severe Alzheimer's disease who received donepezil showed improvements in SIB scores, particularly within the first 24 weeks. karger.com Another study noted that continuation of donepezil in patients with moderate to severe Alzheimer's was associated with better cognitive outcomes. neurology.org Some research even suggests that the treatment effect of donepezil may be greater in the moderate stage of Alzheimer's disease compared to the mild stage. scispace.com

Efficacy of Donepezil in Moderate to Severe Alzheimer's Disease

Outcome Measure Study Duration Key Finding
SIB 52 weeks Improvement in scores, especially in the first 24 weeks. karger.com
ADCS-ADL 26 weeks Better functional outcomes compared to placebo. cochrane.org
Cognitive Function (unspecified) 1 year Continued treatment associated with better outcomes. neurology.org

Long-term studies have investigated the sustained benefits of this compound in patients with Alzheimer's disease. Open-label extension studies have suggested that the benefits of donepezil can be maintained for extended periods, with some studies lasting up to 4.9 years. nih.govcmaj.ca During the initial months of long-term treatment, patients may show clinical improvement from their baseline scores on cognitive and dementia rating scales. nih.gov Over time, while a gradual deterioration is expected due to the progressive nature of the disease, the rate of decline in donepezil-treated patients has been observed to be less than that predicted for untreated patients. nih.gov

One long-term, double-blind, randomized controlled trial found that over two years, patients receiving donepezil had a mean Mini-Mental State Examination (MMSE) score that was 0.8 points higher and a Bristol Activities of Daily Living Scale (BADLS) score that was 1.0 point higher than the placebo group, indicating a sustained, albeit modest, benefit. cmaj.ca Another long-term study showed that continued donepezil use was associated with higher MMSE scores at each visit over an average of five years of follow-up. neurology.org These findings suggest that long-term treatment with donepezil can lead to a persistent, though not curative, therapeutic effect, potentially delaying functional decline and nursing home placement. nih.govneurology.org

Long-Term Efficacy of Donepezil in Alzheimer's Disease

Study Duration Outcome Measure Result
Up to 4.9 years ADAS-cog, CDR-SB Initial improvement followed by a slower decline than predicted for untreated patients. nih.gov
2 years MMSE 0.8 point higher score in the donepezil group compared to placebo. cmaj.ca
2 years BADLS 1.0 point higher score in the donepezil group compared to placebo. cmaj.ca

Efficacy in Other Dementias

The use of this compound has been investigated for its potential benefits in patients with vascular dementia (VaD), a condition characterized by cognitive impairment resulting from cerebrovascular disease. clinicaltrials.gov Clinical trials have demonstrated that donepezil can lead to significant improvements in cognitive function in individuals with VaD. nih.govnih.gov

In a 24-week, randomized, placebo-controlled trial, patients with probable or possible VaD treated with donepezil showed significant improvements on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) compared to those on placebo. nih.gov Specifically, the mean change from baseline score was -1.90 for the 5 mg/d group and -2.33 for the 10 mg/d group. nih.gov Improvements in global function were also observed, as measured by the Clinician's Interview-Based Impression of Change-Plus version and the Sum of the Boxes of the Clinical Dementia Rating. nih.gov Furthermore, donepezil-treated patients demonstrated benefits in activities of daily living. nih.gov Another study corroborated these findings, showing significant improvements in both cognition and global function in donepezil-treated patients with VaD compared to placebo. nih.gov However, some studies have noted that while there may be positive results in certain sub-studies, the primary outcomes have not always been consistently positive across all testing modalities. youtube.com

Efficacy of Donepezil in Vascular Dementia (24-week trials)

Outcome Measure Finding
ADAS-Cog Significant improvement compared to placebo. nih.govnih.gov
Global Function (CIBIC-plus, CDR-SB) Significant improvements were observed. nih.govnih.gov

This compound is utilized in the management of symptoms associated with Lewy body dementia (LBD), a neurodegenerative disorder with overlapping features of Alzheimer's and Parkinson's diseases. clevelandclinic.org In LBD, donepezil, an acetylcholinesterase inhibitor, is primarily used to address cognitive and psychiatric symptoms. lbda.org

Clinical evidence suggests that donepezil can be effective in improving cognitive function, including attention, which is often significantly impaired in LBD. nih.gov It may also help in managing some of the behavioral and psychiatric symptoms of LBD, such as hallucinations, confusion, and sleepiness. www.nhs.ukmayoclinic.org Some systematic reviews have indicated that donepezil might be beneficial in reducing delusions and hallucinations in patients with dementia with Lewy bodies. nih.gov While rivastigmine (B141) is the only acetylcholinesterase inhibitor specifically FDA-approved for treating dementia associated with Parkinson's disease (a form of LBD), donepezil is often used 'off-label' for this purpose, and there is no strong evidence to suggest the superiority of one over the other. lbda.org The use of cholinesterase inhibitors like donepezil is endorsed by expert consensus for managing neuropsychiatric symptoms in LBD. nih.gov

Symptom Management with Donepezil in Lewy Body Dementia

Symptom Category Reported Effect of Donepezil
Cognitive Function Improvement, particularly in attention. nih.gov
Psychiatric Symptoms May help manage hallucinations, delusions, and confusion. nih.govwww.nhs.ukmayoclinic.org

Therapeutic Potential in Parkinson's Disease-Associated Dementia

This compound has been investigated for its potential to improve cognitive function in individuals with Parkinson's disease-associated dementia (PDD). Research suggests that donepezil may offer a modest benefit in certain cognitive domains for this patient population. northwestern.edunih.gov

A randomized, double-blind, placebo-controlled, crossover study involving 22 subjects with PDD demonstrated a trend toward better scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), although this was not statistically significant. northwestern.edunih.gov However, the same study showed a statistically significant 2-point benefit on the Mini-Mental Status Examination (MMSE). northwestern.edunih.gov Another study also reported that donepezil can improve cognition and executive function in PDD. nih.gov

Furthermore, a significant improvement of 0.37 points on the Clinical Global Impression of Change (CGI) was observed with donepezil treatment, suggesting a possible clinical benefit. northwestern.edunih.gov It is noteworthy that these cognitive benefits were achieved without worsening the motor symptoms of Parkinson's disease as measured by the Unified Parkinson's Disease Rating Scale. northwestern.edunih.gov

A separate randomized, double-blind, placebo-controlled trial also found that donepezil had a beneficial effect on the memory subscale of the Dementia Rating Scale in patients with PD and cognitive impairment. nih.gov This study also noted a trend toward improvement in psychomotor speed and attention. nih.gov

A larger phase II multi-center, randomized, double-blinded, placebo-controlled, parallel design clinical trial is currently underway to further evaluate the efficacy of Donepezil in patients with Mild Cognitive Impairment in Parkinson's Disease (PD-MCI). clinicaltrials.gov The primary endpoints for this study are the Parkinson's Disease-Cognitive Rating Scale (PD-CRS) and the Parkinson's Disease-Cognitive Functional Rating Scale (PD-CFRS). clinicaltrials.gov

Table 1: Summary of Selected Clinical Trial Outcomes for Donepezil in Parkinson's Disease-Associated Dementia

Study DesignNumber of ParticipantsPrimary Outcome MeasureKey Findings
Randomized, double-blind, placebo-controlled, crossover22ADAS-cogTrend toward improvement on ADAS-cog (not statistically significant); Significant 2-point improvement on MMSE; Significant 0.37-point improvement on CGI. northwestern.edunih.gov
Randomized, double-blind, placebo-controlled16Neuropsychological batterySignificant improvement on the memory subscale of the Dementia Rating Scale; Trend toward improvement in psychomotor speed and attention. nih.gov

Efficacy in Mild Cognitive Impairment (MCI) and Traumatic Brain Injury (TBI)

Cognitive Function Improvement in Mild Cognitive Impairment

The efficacy of this compound in improving cognitive function in individuals with Mild Cognitive Impairment (MCI) has been the subject of multiple clinical investigations, with mixed results. ajnr.orgnih.gov MCI is characterized by a decline in cognitive function that is greater than expected for an individual's age and education level but does not meet the criteria for dementia. 207.231.205

A systematic review and meta-analysis of 17 studies, including 12 randomized controlled trials (RCTs), concluded that donepezil can improve cognitive function in MCI patients to a certain extent. nih.gov The meta-analysis revealed that donepezil significantly improved scores on the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA). nih.gov However, it did not significantly reduce scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) or delay disease progression. nih.gov

One study showed a modest, short-lived benefit in cognitive function as measured by the 13-item ADAS-Cog at 24 weeks. nih.gov However, other measures of cognitive function in the same study did not show a significant benefit. nih.gov Another significant finding from a large, federally funded study was that donepezil did not delay the onset of Alzheimer's Disease (AD) over a three-year period, although a benefit was observed in the first year of treatment. 207.231.205nih.gov

Interestingly, genetic factors may play a role in the response to donepezil in MCI. Research has suggested that individuals carrying the K-variant of the butyrylcholinesterase (BChE-K) gene may experience an accelerated cognitive decline when treated with donepezil. ucla.edu

Table 2: Meta-Analysis of Donepezil Efficacy in Mild Cognitive Impairment

Cognitive Assessment ScaleStandardized Mean Difference (SMD)95% Confidence Interval (CI)Outcome
MMSE0.850.40 - 1.31Significant Improvement nih.gov
MoCA1.880.32 - 3.45Significant Improvement nih.gov
ADAS-cogNot ReportedNot ReportedNo Significant Reduction nih.gov

Memory Dysfunction and Cognitive Recovery in Traumatic Brain Injury

This compound has shown promise in improving memory and cognitive function following a Traumatic Brain Injury (TBI). medscape.com Memory dysfunction is a common and challenging consequence of TBI. nih.gov The potential therapeutic benefit of donepezil is thought to stem from its role in enhancing cholinergic neurotransmission, as acetylcholine (B1216132) deficits are believed to contribute to memory problems in this population. nih.gov

A 10-week, four-site, randomized, parallel-group, double-blind, placebo-controlled clinical trial (MEMRI-TBI-D) demonstrated that donepezil was associated with significantly greater improvements in verbal learning compared to placebo. medscape.comnih.gov The primary outcome measure was the Hopkins Verbal Learning Test–Revised (HVLT-R) total recall score. medscape.com Treatment-responder rates were significantly higher in the donepezil group (42%) compared to the placebo group (18%). medscape.comnih.gov Responders to donepezil also showed significant improvements in delayed recall and processing speed. medscape.com

Case reports and smaller studies have also supported the potential of donepezil in TBI recovery. nih.govpsychiatryonline.org For instance, a case report detailed a patient with a head injury whose amnesia and concentration deficits substantially improved with donepezil treatment, with their MMSE score increasing from 18 to 28. psychiatryonline.org Other small studies have reported improvements in memory and a reduction in behavioral disturbances in patients with chronic TBI treated with donepezil. psychiatryonline.orgmdpi.com A systematic review concluded that there is significant evidence for a positive effect of donepezil on general cognitive ability, short-term memory, and attention after TBI, although the authors noted the need for more robust evidence from larger trials. nih.gov

Table 3: Key Findings from the MEMRI-TBI-D Clinical Trial

Outcome MeasureDonepezil GroupPlacebo Groupp-value
Improvement in Verbal Learning (HVLT-R)Significantly Greater-.034 (modified intent-to-treat), .036 (per-protocol) medscape.com
Treatment-Responder Rate42%18%.03 medscape.comnih.gov

Assessment Methodologies in Clinical Trials

Cognitive Performance Scales (e.g., ADAS-cog, MMSE, MoCA)

Clinical trials investigating the efficacy of this compound in neurocognitive disorders utilize a variety of standardized cognitive performance scales to measure changes in cognitive function. nih.govnih.govjpreventionalzheimer.com

The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) is a widely used primary outcome measure in dementia clinical trials. northwestern.edunih.govnih.govclinicaltrials.govnih.gov It is a comprehensive assessment that evaluates memory, language, and praxis, with scores ranging from 0 to 70, where higher scores indicate greater cognitive impairment. nih.gov While considered a gold standard, the standard ADAS-Cog-11 can have ceiling effects in early-stage Alzheimer's disease. jpreventionalzheimer.com A modified 13-item version has shown increased sensitivity in mild AD dementia. jpreventionalzheimer.com

The Mini-Mental State Examination (MMSE) is a brief, widely used screening tool for cognitive impairment, assessing orientation, memory, attention, language, and praxis. northwestern.edunih.govnih.govucla.edupsychiatryonline.orgnih.govnih.gov Scores range from 0 to 30, with lower scores indicating more severe cognitive deficits. nih.gov Due to its brevity, it is often used in both clinical practice and research. jpreventionalzheimer.com

The Montreal Cognitive Assessment (MoCA) is another brief assessment tool that evaluates similar cognitive domains to the MMSE but includes more items on executive function and complex visuospatial processing. nih.govjpreventionalzheimer.com It is considered by some to be more sensitive than the MMSE in detecting mild cognitive impairment. jpreventionalzheimer.com

Other cognitive scales used in donepezil trials include the Dementia Rating Scale , which has subscales for memory, attention, and other cognitive functions, and the Hopkins Verbal Learning Test–Revised (HVLT-R) , which specifically assesses verbal learning and memory. nih.govmedscape.com The CogState battery is a computerized set of tests that can assess various cognitive domains, including visual recognition, memory, and attention. clinicaltrials.gov

Global Clinical Assessment Scales (e.g., CIBIC-plus, J-CGIC)

The Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus) is a key global assessment tool used in many dementia trials. northwestern.edunih.govnih.govnih.govmonash.edu.au It involves a semi-structured interview with both the patient and their caregiver, covering domains such as general and mental state, activities of daily living, and behavior. monash.edu.au The clinician then provides a global rating of change on a 7-point scale, where lower scores indicate improvement, a score of 4 signifies no change, and higher scores indicate worsening. monash.edu.au

The Japanese version of the CIBIC-plus (CIBIC plus-J) is utilized in clinical trials conducted in Japan and is considered equivalent to the CIBIC-plus. nih.gov To improve reliability in multi-center trials, a method of videotaping CIBIC plus-J interviews for assessment by central raters has been employed. nih.gov The Clinician's Global Impression of Change (CGIC) component of the CIBIC plus-J is a comprehensive assessment based on the rater's impression of changes in activities of daily living, psychological symptoms, and cognitive function. nih.gov

Another global assessment scale is the Clinical Dementia Rating Sum of the Boxes (CDR-SB) , which provides a global rating of dementia severity based on an interview with the patient and caregiver. ucla.edunih.govnih.gov

Functional Skills and Activities of Daily Living Assessments (e.g., CDR-SB, IDDD)

This compound has demonstrated efficacy in improving or stabilizing functional skills and the ability to perform activities of daily living (ADLs) in patients with Alzheimer's disease (AD). Clinical trials utilize specific scales to measure these changes, including the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) and the Interview for Deterioration in Daily living activities in Dementia (IDDD).

In a major multinational, 30-week trial involving 818 patients with mild to moderately severe AD, donepezil treatment was associated with significant improvements in functional skills. uni-muenchen.de Patients receiving both 5 mg/day and 10 mg/day of donepezil showed statistically significant improvements in their CDR-SB scores at weeks 12, 18, and 24 compared to the placebo group. uni-muenchen.denih.gov At the study's endpoint, the mean differences in score changes between the drug and placebo groups were 0.3 for the 5 mg/day dose and 0.4 for the 10 mg/day dose. uni-muenchen.de Furthermore, benefits were observed in the complex-tasks component of the IDDD. uni-muenchen.de When treatment was discontinued (B1498344), these beneficial effects on functional measures were lost, with scores reverting to levels similar to the placebo group. uni-muenchen.de

An integrated analysis that pooled data from 2,183 patients across six clinical trials further solidified these findings. nih.govresearchgate.net This large-scale analysis mapped items from nine different ADL scales onto a standardized functional scale. The results showed significant treatment differences that favored donepezil in five key domains: three basic ADLs and two instrumental ADLs. nih.gov Notably, the greatest treatment effect was observed in patients who had moderate AD at the beginning of the studies. nih.govresearchgate.net Research also indicates that for patients with severe AD in long-term care facilities, donepezil can help delay the deterioration of daily functions. nih.gov

Assessment ToolKey FindingsCitations
CDR-SB Statistically significant improvements in scores for both 5 mg/day and 10 mg/day donepezil groups versus placebo at weeks 12, 18, and 24. uni-muenchen.denih.gov
IDDD Treatment-associated improvements observed in the complex-tasks component. uni-muenchen.de
Standardized ADL Scale An integrated analysis of six studies showed significant treatment differences favoring donepezil in five of twelve domains (three basic, two instrumental). nih.govresearchgate.net

Neuropsychiatric Symptom Evaluation (e.g., NPI)

The Neuropsychiatric Inventory (NPI) is a standard tool used in clinical trials to assess a wide range of behavioral and psychological symptoms common in dementia. dementiaresearch.org.au Research into the effects of donepezil on these symptoms has yielded varied results.

A randomized withdrawal study was conducted on patients with mild to moderate AD who had significant neuropsychiatric symptoms at baseline. nih.gov In the initial open-label phase, treatment with donepezil for 12 weeks led to significant reductions in total NPI scores. nih.gov Subsequently, in the double-blind phase, patients who continued on 10 mg of donepezil maintained these improvements, showing better NPI scores compared to those who were switched to a placebo. nih.gov Specifically, all individual domains of the NPI, with the exception of elation, showed improvement during the open-label phase of the study. nih.gov

Another exploratory analysis focused on patients with more severe behavioral disturbances at the outset. rima.org This study found that 20 weeks of donepezil treatment significantly reduced the total NPI score. rima.org The analysis suggested that donepezil was particularly effective in reducing delusions and depression in this patient population. rima.org

Study TypePatient PopulationKey Findings on NPICitations
Randomized Withdrawal Study Mild to moderate AD with marked neuropsychiatric symptoms.Patients continuing on 10 mg donepezil had improved NPI scores compared to the placebo group. nih.gov
Secondary Analysis AD patients with severe behavioral disturbances.Significant reduction in total NPI score over 20 weeks of treatment; notable effects on delusions and depression. rima.org
Meta-Analysis Broad population of AD patients.No significant difference found between donepezil and placebo for behavioral symptoms measured by the NPI. nih.gov

Dose-Response Relationships and Comparative Efficacy Studies

The relationship between the concentration of this compound and its clinical effect is a critical aspect of its therapeutic profile. Studies have explored this relationship by comparing different dosage strengths.

Comparative Analysis of Different this compound Concentrations in Clinical Outcomes

Pharmacodynamic studies have established a clear link between donepezil plasma concentrations and the inhibition of its target enzyme, acetylcholinesterase (AChE). nih.govnih.gov This biochemical relationship provides a foundation for the dose-dependent clinical effects observed in trials.

Multiple studies and meta-analyses confirm a dose-response relationship in clinical outcomes for patients with mild to moderate Alzheimer's disease. A large multinational trial demonstrated that a 10 mg/day dose of donepezil provided greater benefits in cognitive and functional measures compared to a 5 mg/day dose. uni-muenchen.de A 2024 meta-analysis of 18 randomized controlled trials reinforced this, concluding that a 10 mg/day dose was more effective than 5 mg/day at slowing the progression of cognitive impairment. frontiersin.orgnih.gov

For patients with moderate-to-severe AD, the efficacy of an even higher dose has been investigated. A meta-analysis of five randomized controlled trials compared a high-dose (23 mg/day) regimen to a standard-dose (10 mg/day) regimen. bohrium.com The results showed a statistically significant, albeit modest, improvement in cognitive function for the high-dose group. bohrium.comresearchgate.net However, there was no significant difference observed between the two doses in terms of global assessment scores. bohrium.com

ComparisonPatient PopulationKey Efficacy FindingsCitations
10 mg/day vs. 5 mg/day Mild to Moderate ADThe 10 mg/day dose demonstrated greater benefits across cognitive and functional outcome measures. uni-muenchen.defrontiersin.org
23 mg/day vs. 10 mg/day Moderate to Severe ADHigh-dose donepezil showed a significant, though modest, improvement in cognitive function (measured by SIB score). No significant difference in global assessment (measured by CIBIC+). bohrium.comresearchgate.net

Strategies for Treatment Optimization and Patient Adherence

Optimizing treatment outcomes with this compound involves more than selecting the correct dose; it also requires strategies to ensure consistent patient adherence to the prescribed regimen. Non-adherence to medication is a significant barrier to effective long-term management of chronic conditions like Alzheimer's disease. abbott.com

Research indicates that clinical adherence to donepezil may be influenced by the stage of the disease at which treatment is initiated. One retrospective study found that better initial cognitive scores were positively associated with longer treatment duration, suggesting that early intervention may lead to better clinical adherence. nih.gov

A variety of strategies can be employed to improve medication adherence:

Patient and Caregiver Education : Providing clear, written information and guiding patients and their caregivers to reliable online resources can improve understanding and adherence. psychiatrictimes.com Educational efforts should emphasize the benefits of the medication to counterbalance concerns about potential side effects. psychiatrictimes.com

Cognitive and Behavioral Strategies : Understanding a patient's beliefs and concerns about their illness and medication is crucial. psychiatrictimes.com Linking medication adherence to the patient's personal values and goals can be a powerful motivator. psychiatrictimes.com

Regimen Simplification : The once-daily dosing of donepezil is itself a feature that aids adherence. nih.gov Further simplification, such as using combination pills if other medications are needed, can reduce the daily pill burden. abbott.com

Interprofessional Team Collaboration : A collaborative approach involving physicians, nurses, and pharmacists is essential. nih.gov This team can work together to monitor effectiveness, manage side effects, and provide ongoing support and education to the patient and their family. nih.gov

Technological Aids : Modern technology offers new tools for enhancing adherence. Smart medication products, such as pill bottles with electronic monitoring, and wearable devices that provide reminders can help patients and caregivers manage medication schedules effectively. allazohealth.com Furthermore, AI-powered platforms can personalize outreach and support for patients identified as being at high risk for non-adherence. allazohealth.com

Safety, Tolerability, and Pharmacovigilance Studies of Donepezil Hydrochloride Monohydrate

Adverse Event Profiling and Mechanistic Understanding

The adverse events associated with donepezil (B133215) hydrochloride monohydrate are largely linked to its mechanism of action as a cholinesterase inhibitor. By increasing acetylcholine (B1216132) levels, it can lead to a range of both predictable cholinergic effects and other non-cholinergic reactions.

The most frequently reported adverse reactions to donepezil are a direct consequence of its cholinomimetic activity. drugbank.com These effects are particularly prominent in the gastrointestinal (GI) system, where enhanced cholinergic neurotransmission can increase intestinal propulsion and hydrochloric acid secretion. clinpgx.org Common GI disturbances include diarrhea, nausea, and vomiting. drugbank.com These events are often transient and tend to resolve as treatment continues without requiring dose adjustments. drugbank.com

Cardiovascular effects are also a key consideration due to the vagotonic properties of cholinesterase inhibitors on the sinoatrial and atrioventricular nodes. drugbank.comnih.gov This can manifest as bradycardia (a slowed heart rate) or heart block, and syncopal (fainting) episodes have also been reported. nih.gov While atrioventricular block has been described infrequently in clinical trials, caution is advised when prescribing donepezil to individuals receiving other medications that may also reduce heart rate, such as beta-blockers. clinpgx.org Overdoses of cholinesterase inhibitors can lead to a cholinergic crisis, characterized by severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, respiratory depression, and convulsions. drugbank.com

Beyond the direct cholinergic effects, a range of non-cholinergic adverse events has been documented with donepezil use. Among the more common are insomnia, muscle cramps, fatigue, and anorexia (loss of appetite). drugbank.comdrugs.com Some patients may also experience abnormal or vivid dreams and nightmares, which may be linked to the drug's half-life and the timing of its administration. clinpgx.orgnih.gov

Post-marketing surveillance has identified a broader spectrum of less frequent adverse reactions, though a causal relationship to the drug is not always certain due to the voluntary nature of reporting. drugbank.comdrugs.com These include:

Neurological and Psychiatric: Agitation, aggression, confusion, hallucinations, and, rarely, seizures or neuroleptic malignant syndrome. drugbank.comdrugs.com

Hepatobiliary: Hepatitis and cholecystitis. drugbank.comdrugs.com

Hematologic: Hemolytic anemia. drugbank.comdrugs.com

Metabolic: Hyponatremia (low sodium levels). drugbank.comdrugs.com

Musculoskeletal: Rhabdomyolysis (breakdown of muscle tissue). drugbank.comdrugs.com

Dermatologic: Rash. drugbank.comdrugs.com

Cardiovascular: QTc prolongation and torsade de pointes. drugbank.comdrugs.com

The incidence of adverse reactions can be influenced by factors such as the rate of dose titration, with a more rapid increase in dosage potentially leading to a higher frequency of common side effects. drugbank.com

Studies examining the long-term administration of donepezil have generally indicated an acceptable safety and tolerability profile. In a one-year open-label extension study of patients with moderate to severe Alzheimer's disease, treatment with a 23 mg/day dose of donepezil was not associated with any new safety signals. researchgate.netnih.gov The majority of adverse events reported in this long-term study were of mild or moderate severity. nih.gov

An important finding from long-term observation is that the incidence of new adverse events tends to decrease significantly after the initial weeks of treatment and remains low thereafter. researchgate.net This suggests that many of the initial side effects are related to the body's adaptation to the medication. The mean duration of treatment in one long-term study was 10.3 ± 3.5 months, with a high rate of compliance (96.1%), further supporting its general tolerability over extended periods. nih.gov

Table 1: Donepezil Discontinuation Rates Due to Adverse Events in Various Studies

Study Population/SettingDiscontinuation Rate Due to Adverse EventsReference
Controlled Clinical Trials~12% drugbank.com, drugs.com
1-Year Asian Observational StudyAdverse events were the reason for 43.4% of the 20.9% who discontinued (B1498344) nih.gov, psychopharmacopeia.com
Long-Term Open-Label Extension Study (23 mg/day)13.6% researchgate.net, nih.gov
48-Week Randomized Study (Psychoeducational vs. Standard Care)12.1% (Psychoeducational Group) and 10.2% (Standard Care Group),

Drug-Drug Interactions and Polypharmacy Considerations

Given that the patient population often has multiple comorbidities, the potential for drug-drug interactions with donepezil is an important clinical consideration. clinpgx.org These interactions primarily involve the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of donepezil.

Donepezil is metabolized in the liver by the CYP isoenzymes 2D6 and 3A4. nih.gov Therefore, co-administration with drugs that inhibit or induce these enzymes can alter the plasma concentration of donepezil, potentially affecting its efficacy and safety profile.

CYP450 Inhibitors: Inhibitors of CYP2D6 and CYP3A4 can decrease the metabolism of donepezil, leading to increased plasma concentrations. nih.gov In vitro studies have shown that ketoconazole, a potent inhibitor of CYP3A4, and quinidine, a potent inhibitor of CYP2D6, can inhibit the metabolism of donepezil. psychopharmacopeia.com Patients treated concurrently with CYP2D6 inhibitors may have higher plasma levels of donepezil. clinpgx.org This increased concentration could potentially lead to a higher incidence of cholinergic adverse events. nih.gov

CYP450 Inducers: Conversely, inducers of CYP2D6 and CYP3A4 can increase the metabolism of donepezil, leading to lower plasma concentrations and potentially reduced efficacy. nih.gov Examples of such inducers include phenytoin, carbamazepine, rifampin, phenobarbital, and dexamethasone. nih.gov

Table 2: Clinically Relevant Drug-Drug Interactions with Donepezil Hydrochloride Monohydrate Involving Cytochrome P450 Enzymes

Interacting Drug ClassSpecific ExamplesMetabolic Pathway AffectedPotential Clinical OutcomeReference
CYP3A4 InhibitorsKetoconazoleInhibition of CYP3A4Increased plasma concentration of donepezil psychopharmacopeia.com
CYP2D6 InhibitorsQuinidine, Paroxetine, FluoxetineInhibition of CYP2D6Increased plasma concentration of donepezil psychopharmacopeia.com, clinpgx.org
CYP3A4 and/or CYP2D6 InducersRifampin, Phenytoin, Carbamazepine, PhenobarbitalInduction of CYP3A4 and/or CYP2D6Decreased plasma concentration of donepezil nih.gov
Dexamethasone

Interactions with Other Cholinergic Agents and Anticholinergics

Donepezil hydrochloride, a cholinesterase inhibitor, can have synergistic effects when used with other cholinergic agents. nih.govsinglecare.com This can lead to an increase in the therapeutic effects and also potentially heightened cholinergic side effects. singlecare.com Examples of cholinergic medications that may interact with donepezil include bethanechol, methacholine, and pilocarpine. singlecare.comgoodrx.com

Conversely, anticholinergic drugs can diminish the therapeutic efficacy of donepezil. singlecare.com Since anticholinergics work by blocking the effects of acetylcholine, and donepezil works by increasing its availability, their concurrent use can counteract each other's intended effects, which may lead to a worsening of symptoms in conditions like Alzheimer's disease. nih.govsinglecare.com It is recommended to avoid the co-administration of donepezil with other acetylcholinesterase inhibitors or any agonists or antagonists of the cholinergic system. medsafe.govt.nz

Cardiovascular and Central Nervous System Drug Interactions

Due to its pharmacological action, donepezil can have vagotonic effects on the sinoatrial and atrioventricular nodes, which may result in bradycardia or heart block. drugs.comdrugs.com Therefore, caution is advised when it is prescribed to patients with pre-existing bradycardia or other underlying cardiac conduction issues. drugs.com The risk of bradycardia may be increased when donepezil is taken with other medications that also slow the heart rate, such as beta-blockers (e.g., atenolol, bisoprolol, carvedilol, metoprolol, propranolol) and certain calcium channel blockers (e.g., diltiazem, verapamil). singlecare.comgoodrx.comwww.nhs.uk Other drugs that can cause bradycardia and may interact with donepezil include adenosine, amiodarone, clonidine, digoxin, and sotalol. singlecare.comwww.nhs.uk Donepezil also has the potential to prolong the QT interval, so its use requires caution in individuals at risk for prolonged cardiac repolarization. nih.gov

In terms of the central nervous system (CNS), donepezil may enhance the neurotoxic effects of certain antipsychotic medications. singlecare.com This interaction can lead to the development of extrapyramidal symptoms, such as muscle rigidity and uncontrolled facial movements. singlecare.com The mechanism is thought to involve the combination of increased acetylcholine levels from donepezil and the dopamine (B1211576) receptor blockade from the antipsychotic. singlecare.com Antipsychotic agents that may interact with donepezil include aripiprazole, clozapine, haloperidol, olanzapine, quetiapine, and ziprasidone. singlecare.comgoodrx.com Additionally, combining donepezil with other CNS depressants can increase the risk of CNS depression. drugbank.com

Drug ClassInteracting DrugsPotential Effect of Interaction with Donepezil
Cardiovascular Agents
Beta-blockersAtenolol, Bisoprolol, Carvedilol, Metoprolol, Propranolol singlecare.comgoodrx.comIncreased risk of bradycardia singlecare.com
Calcium Channel BlockersDiltiazem, Verapamil singlecare.comIncreased risk of bradycardia singlecare.com
AntiarrhythmicsAmiodarone, Dronedarone, Quinidine, Sotalol singlecare.comgoodrx.comwww.nhs.ukIncreased risk of bradycardia and potential for QT interval prolongation nih.govsinglecare.com
OtherDigoxin, Clonidine, Adenosine singlecare.comwww.nhs.ukIncreased risk of bradycardia singlecare.com
Central Nervous System Agents
AntipsychoticsAripiprazole, Clozapine, Haloperidol, Olanzapine, Quetiapine, Ziprasidone singlecare.comgoodrx.comEnhanced neurotoxic effects, risk of extrapyramidal symptoms singlecare.com
CNS DepressantsAlprazolam, Amobarbital drugbank.comIncreased risk of CNS depression drugbank.com

Patient Population-Specific Safety Considerations

Geriatric Patient Safety Profiles and Age-Related Considerations

Alzheimer's disease, the primary indication for donepezil, predominantly affects individuals over 55 years of age. nih.gov The average age of participants in clinical trials for donepezil hydrochloride was 73 years, with a significant majority (80%) being between 65 and 84 years old. nih.govmedlibrary.org Population pharmacokinetic analyses have suggested that the clearance of donepezil may decrease as age increases. medlibrary.org

While generally well-tolerated in the elderly, certain adverse effects may be of particular concern. Due to its vagotonic properties, donepezil can lead to bradycardia and heart block, even in patients without a known history of cardiac conduction abnormalities. nih.gov Syncopal episodes have also been reported. nih.gov Furthermore, cholinesterase inhibitors like donepezil should be prescribed with caution to elderly patients with a history of asthma or obstructive pulmonary disease due to their cholinomimetic actions. medsafe.govt.nznih.gov

Safety in Patients with Hepatic Impairment

Studies have shown that donepezil is generally well-tolerated in individuals with hepatic impairment. researchgate.netnih.gov Research on patients with chronic compensated cirrhosis of the liver indicated that compromised liver function does not lead to clinically significant alterations in the pharmacokinetics of donepezil after a single dose. nih.gov Although there was a statistically significant, but not clinically significant, increase in the maximum plasma concentration (Cmax) in patients with hepatic impairment, other pharmacokinetic parameters were not significantly different. nih.gov These findings suggest that dosage adjustments for donepezil are not typically necessary for patients with hepatic disease. nih.govnih.gov

Patient PopulationKey Safety Considerations
Geriatric Patients Increased risk of bradycardia, heart block, and syncope. nih.gov Caution is needed in patients with a history of asthma or obstructive pulmonary disease. medsafe.govt.nznih.gov
Patients with Hepatic Impairment Generally well-tolerated. researchgate.netnih.gov No clinically significant changes in pharmacokinetics, suggesting no need for dose modification. nih.govnih.gov
Patients with Renal Impairment Clearance of donepezil is not significantly affected. nih.govdroracle.ainih.gov Can be safely administered without dose adjustment in moderate renal impairment. medsafe.govt.nznih.gov

Safety Considerations in Pregnancy and Lactation

There is limited information regarding the use of donepezil hydrochloride in pregnant women. nih.govwww.nhs.uk Animal studies did not show any teratogenic effects, but there was an observed increase in stillbirths and a slight decrease in postpartum survival at doses several times higher than the maximum recommended human dose. nih.govdrugs.com Therefore, donepezil should only be used during pregnancy if the potential benefit justifies the potential risk to the fetus. nih.gov It is classified as a pregnancy category C drug in the United States. nih.govdrugs.com

It is currently unknown whether donepezil or its metabolites are excreted in human breast milk. nih.govdrugs.com Due to the lack of data and the potential for unknown effects on a nursing infant, caution is advised, and it is generally not recommended for use while breastfeeding. www.nhs.ukdrugs.comdrugs.com

Impact of Comorbid Medical Conditions on Tolerability

The tolerability of this compound in patient populations is often complicated by the high prevalence of concurrent medical conditions, particularly in the elderly demographic primarily affected by Alzheimer's disease. Pharmacovigilance studies and clinical trials have investigated how these comorbidities influence the drug's tolerability profile.

General Tolerability in Patients with Comorbidities

Clinical studies have demonstrated that donepezil is generally well-tolerated, even in patient populations with significant comorbid illnesses and high rates of concomitant medication use. nih.govnih.gov A large, open-label multinational study involving 1,113 patients with mild-to-moderate Alzheimer's disease provided key insights into this aspect. In this study, a substantial portion of the participants presented with pre-existing medical conditions. The findings indicated that despite the complex medical status of the patients, donepezil was well-tolerated. nih.gov

Prevalence of Comorbidities and Concomitant Medication in a Global Donepezil Study nih.gov
Patient CharacteristicPercentage of Patients (n=1,113)
With at least one comorbid medical condition67%
Taking at least one concomitant medication72%

The study concluded that the results from this diverse patient population, reflective of routine clinical practice, were consistent with those from more restrictive controlled trials, supporting the tolerability of donepezil in a real-world setting. nih.gov

Cardiovascular Comorbidities

The potential for cholinergic agents to affect cardiac function has made cardiovascular comorbidities a key area of focus.

Clinical Trial Data: In clinical trials, including those involving a very sick vascular dementia population with high rates of comorbidity, no significant differences in cardiovascular adverse events, such as bradycardia, were observed between donepezil and placebo groups. nih.gov

Vascular Dementia Studies: A study specifically evaluating patients with vascular dementia (VaD) monitored cerebrovascular and cardiovascular events. While stroke was reported in both treatment and placebo arms, the study concluded that donepezil was a well-tolerated treatment for VaD. ahajournals.org

Incidence of Stroke in a Vascular Dementia Trial ahajournals.org
Treatment GroupIncidence of Stroke
Placebo3.0%
Donepezil 5 mg/day4.0%
Donepezil 10 mg/day5.8%

Mortality and Arrhythmia Risk: A retrospective cohort study indicated that donepezil use was associated with reduced cardiovascular mortality in patients with Alzheimer's disease or vascular dementia. nih.gov However, the authors noted the study's limitations and advised that the apparent survival benefit should not be overinterpreted. nih.gov Furthermore, a 2024 systematic review and meta-analysis of 60 randomized trials found no evidence of an increased risk of specific fatal heart arrhythmias related to the QT interval with donepezil use, helping to demystify some long-held concerns about its cardiac safety profile. technologynetworks.com

Hepatic and Renal Impairment

The tolerability of donepezil has also been assessed in patients with compromised organ function. Specific studies focusing on individuals with hepatic impairment or moderate to severe renal impairment have found that donepezil is safe and well-tolerated in these groups. nih.gov This suggests that the presence of these specific comorbidities does not negatively impact the tolerability of the compound.

Critical Illness

In highly vulnerable populations, such as critically ill patients with dementia, donepezil exposure has been associated with improved outcomes. One study found that its use was linked to reduced in-hospital and 90-day mortality, as well as a shorter duration of mechanical ventilation. youtube.com These findings suggest good tolerability and a potential for beneficial effects even in the context of severe, acute comorbid conditions. youtube.com

Psychiatric Comorbidities

The interaction of donepezil with comorbid psychiatric conditions has also been a subject of investigation. In a study involving patients with both depression and cognitive impairment who were on stable antidepressant medication, the addition of donepezil did not demonstrate superiority over a placebo for cognitive outcomes. nih.gov While the study's primary focus was not tolerability, it highlights the complexities of treatment in patients with multiple neuropsychiatric diagnoses. nih.gov

Pharmacogenomics and Individualized Therapeutic Response to Donepezil Hydrochloride Monohydrate

Genetic Polymorphisms Influencing Donepezil (B133215) Hydrochloride Monohydrate Metabolism

The metabolism of donepezil hydrochloride monohydrate is a complex process influenced by several enzymes and transporters, the genes of which can have variations affecting their function. These genetic differences can lead to altered drug concentrations in the body, impacting both efficacy and safety.

ATP-Binding Cassette Transporter (ABCB1, ABCC2) Polymorphisms and Drug Efflux Mechanisms

The ATP-binding cassette (ABC) family of transporters are membrane proteins that play a crucial role in drug disposition by pumping substrates out of cells. nih.govbohrium.com Donepezil is a known substrate of the ABCB1 transporter, also known as P-glycoprotein (P-gp). nih.gov

ABCB1 (P-glycoprotein): This transporter is involved in drug absorption and distribution, including transport across the blood-brain barrier. nih.govoaepublish.com Polymorphisms in the ABCB1 gene can alter the function of P-glycoprotein, potentially affecting the concentration of donepezil in the brain. However, studies investigating the link between ABCB1 polymorphisms and the clinical efficacy of donepezil have largely concluded that there is no significant influence. frontiersin.orgnih.gov

ABCC2: The role of polymorphisms in ABCC2, another ABC transporter, has also been considered. nih.govnih.gov Like with ABCB1, the current body of research has not established a consistent or significant impact of ABCC2 variants on the disposition of or response to donepezil. nih.gov The clinical relevance of transporter gene polymorphisms to drug response remains an area of active investigation, with many studies showing inconsistent results. nih.gov

Genetic Markers of Therapeutic Response and Efficacy

Beyond metabolism, genetic variations in drug targets and disease-related pathways can also predict how effective this compound will be for a particular patient.

Apolipoprotein E (APOE) Genotypes and Clinical Outcomes

The APOE gene is a well-established genetic risk factor for late-onset Alzheimer's disease. karger.comelsevierpure.com It has three common alleles: ε2, ε3, and ε4. The ε4 allele is associated with an increased risk of developing the disease. The influence of APOE genotype on the response to donepezil is a major area of research, though findings have been conflicting.

Some studies suggest that patients carrying the APOE ε4 allele may respond more favorably to donepezil treatment. karger.comnih.govkarger.com One study found that after 48 weeks, ε4 carriers showed less cognitive decline compared to non-carriers. nih.gov Another reported that treated ε4 carriers had improved or stable scores in cognitive domains like memory and attention. karger.comkarger.com

In contrast, other significant research, including a pooled analysis of data from three large clinical trials, found no statistically significant interaction between APOE ε4 carrier status and cognitive response to donepezil. nih.gov This analysis showed that both carriers and non-carriers of the ε4 allele experienced significant cognitive benefits from donepezil compared to a placebo. nih.gov

Study FindingAPOE ε4 Carrier ResponseAPOE ε4 Non-Carrier ResponseReference
More favorable response in ε4 carriersShowed less cognitive decline on the ADAS-Cog scale and improved/unchanged scores in specific cognitive domains.Showed a greater decline in cognitive scores compared to carriers. karger.comnih.gov
No significant difference in responseExperienced significant improvement from baseline compared to placebo.Also experienced significant improvement from baseline compared to placebo. nih.gov

Cholinergic System Enzyme Gene Polymorphisms (e.g., CHAT, ACHE, BCHE)

As donepezil's mechanism involves inhibiting acetylcholinesterase (AChE), genetic variations in the enzymes of the cholinergic system are logical candidates for influencing drug response. nih.gov

Choline Acetyltransferase (CHAT): This enzyme is responsible for synthesizing acetylcholine (B1216132). nih.gov Polymorphisms in the CHAT gene have been linked to donepezil response. A study found that patients with the A allele at the +4 position of the CHAT gene had a better response to donepezil treatment. semanticscholar.org More recent research identified that the presence of the G allele of the rs3793790 polymorphism and/or the A allele of the rs2177370 polymorphism was associated with a higher chance of responding to donepezil. nih.govresearchgate.net

Butyrylcholinesterase (BCHE): This enzyme also hydrolyzes acetylcholine. A specific genetic variation, the K-variant of BCHE (BCHE-K), has been identified as having pharmacogenomic importance. uspharmacist.com One study re-analyzing data from a trial on mild cognitive impairment found that individuals with the BCHE-K variant who were treated with donepezil experienced an accelerated rate of cognitive decline compared to those taking a placebo. uspharmacist.com

Acetylcholinesterase (ACHE): While ACHE is the direct target of donepezil, studies on its genetic polymorphisms have not consistently shown a significant role in treatment response. nih.gov

Other Genetic Variants Associated with Response (e.g., ABCA1)

Research has expanded to other genes that may indirectly influence the pathways affected by Alzheimer's disease and its treatment.

ATP-binding cassette transporter A1 (ABCA1): This transporter is involved in cholesterol transport and the metabolism of apolipoprotein E (APOE) in the brain. nih.gov A study in a Han Chinese population found a significant association between a polymorphism in the ABCA1 gene, rs2230806, and the therapeutic response to donepezil. nih.govresearchgate.net Patients with the GG genotype of this polymorphism responded better to treatment compared to those with the AA or AG genotypes. nih.govresearchgate.net The positive response was even more pronounced in patients who were also non-carriers of the APOE ε4 allele (or ε3 non-carriers in the specific study's terminology). nih.govresearchgate.net This suggests that ABCA1 polymorphisms, potentially in combination with APOE genotype, could be a valuable predictor of clinical response to this compound. nih.gov

Development of Biomarkers for Predicting this compound Response

The clinical application of this compound is characterized by significant interindividual variability in therapeutic response, with efficacy rates reported to range from 20% to 60%. frontiersin.orgfrontiersin.org This variability underscores the critical need for predictive biomarkers to identify patients most likely to benefit from treatment, thereby optimizing therapeutic strategies and avoiding unnecessary exposure for non-responders. Research has focused on identifying genetic and biochemical markers that can predict treatment outcomes. These efforts are central to the advancement of personalized medicine in the management of Alzheimer's disease. frontiersin.orgnews-medical.net

Genetic Biomarkers

Genetic factors are considered a primary reason for the wide differences observed in clinical efficacy. frontiersin.orgfrontiersin.org Polymorphisms in genes related to both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of donepezil have been extensively studied.

Cytochrome P450 (CYP) Enzymes

Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. frontiersin.orgfrontiersin.org Genetic variations in these enzymes can alter the rate of drug metabolism, leading to different plasma concentrations and, consequently, varied clinical responses. frontiersin.org

CYP2D6: This enzyme is heavily involved in the metabolism of approximately 25% of all drugs and has over 90 known allelic variations. frontiersin.org Polymorphisms in the CYP2D6 gene can classify individuals into different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultra-rapid metabolizers. nih.gov Poor metabolizers may experience a 32% slower clearance of donepezil compared to ultra-rapid metabolizers. news-medical.net The rs1080985 polymorphism is one of the most studied variants, with its G allele being associated with a poor response to donepezil treatment. news-medical.netnih.gov Studies suggest that CYP2D6-related extensive and intermediate metabolizers are the best responders, while poor and ultra-rapid metabolizers are the worst. nih.gov

CYP3A4 and CYP3A5: While also involved in donepezil metabolism, studies on the influence of CYP3A4 and CYP3A5 polymorphisms on treatment efficacy have not yielded consistent or significant results. frontiersin.orgfrontiersin.org

Apolipoprotein E (APOE)

The APOE gene is a well-established susceptibility gene for Alzheimer's disease, with three common alleles: ε2, ε3, and ε4. frontiersin.orgfrontiersin.org The APOE ε4 allele is a significant risk factor for developing the disease. frontiersin.orgfrontiersin.org Research into the association between APOE polymorphisms and donepezil response has produced inconsistent findings. frontiersin.orgfrontiersin.org Some studies suggest that the APOE ε4 status may modulate the therapeutic response, but a clear consensus has not been reached. frontiersin.orgnews-medical.net

Butyrylcholinesterase (BCHE)

The BCHE gene codes for an enzyme that also hydrolyzes acetylcholine. A specific polymorphism, the K-variant (rs1803274), has been associated with a poor treatment response in some patients receiving donepezil. news-medical.net One study re-analyzing data from a large clinical trial found that individuals with mild cognitive impairment who carried the BChE-K variant experienced accelerated cognitive decline when treated with donepezil compared to placebo. uspharmacist.com However, other studies have reported conflicting results, with one indicating that carriers of both APOE ε4 and the BCHE K-variant showed a better response. news-medical.net

Other Potential Genetic Markers

Several other genes have been investigated as potential predictors of donepezil response: frontiersin.orgnews-medical.net

ATP-Binding Cassette (ABC) Transporters: Genes like ABCB1, which codes for a transporter protein, have been studied, but a significant influence on donepezil efficacy has not been established. frontiersin.org

Cholinergic Receptor Nicotinic Alpha 7 Subunit (CHRNA7): Polymorphisms in this gene are considered potential candidates for influencing drug response. news-medical.net

Paraoxonase-1 (PON-1): The rs662 polymorphism in the PON-1 gene is another area of investigation. news-medical.net

Estrogen Receptor 1 (ESR1): Variants such as rs2234693 and rs9340799 in the ESR1 gene may be associated with the therapeutic effects of donepezil. news-medical.net

GenePolymorphism/VariantReported Association with Donepezil ResponseReferences
CYP2D6rs1080985 (G allele)Associated with poor treatment response. nih.gov Different metabolizer phenotypes (poor, intermediate, extensive, ultra-rapid) show varied efficacy. nih.gov nih.govnih.gov
APOEε4 alleleInconsistent findings; may modulate therapeutic response. frontiersin.orgfrontiersin.orgnews-medical.net frontiersin.orgfrontiersin.orgnews-medical.net
BCHEK-variant (rs1803274)Associated with poor response and potential for accelerated cognitive decline in some patient groups. news-medical.netuspharmacist.com Conflicting results exist. news-medical.net news-medical.netuspharmacist.com
ESR1rs2234693, rs9340799Potentially associated with therapeutic effects. news-medical.net news-medical.net
CHRNA7-Considered a potential candidate for influencing response. news-medical.net news-medical.net
PON-1rs662Considered a potential candidate for influencing response. news-medical.net news-medical.net

Biochemical Biomarkers

Beyond genetics, researchers are exploring biochemical markers, often measured in blood or cerebrospinal fluid, that could predict treatment outcomes. nih.govbritannica.com

Insulin-like Growth Factor-I (IGF-I)

A preliminary study investigated serum insulin-like growth factor-I (IGF-I) as a potential biomarker. nih.gov In a group of Japanese patients with mild-to-moderate Alzheimer's disease who were initially non-responders to a lower dose of donepezil, a combination of low serum IGF-I levels and low Mini-Mental State Examination (MMSE) scores was found to predict a positive response to a higher dose. nih.gov The prevalence of responders to the higher dose was significantly greater in the group with both low IGF-I and low MMSE scores. nih.gov

Plasma Amyloid-Beta Oligomers (AβO)

A recent study explored the utility of baseline plasma amyloid-beta oligomer (AβO) levels as a predictor of donepezil efficacy. nih.gov The study found that patients with lower baseline AβO values (specifically, below the diagnostic cut-off of 0.78) had a significantly higher number of responders after six months of treatment. nih.gov This group also showed significant improvement in cognitive and functional scores compared to patients with higher baseline AβO levels. nih.gov These findings suggest that baseline AβO values could serve as a novel biochemical marker for predicting the efficacy of donepezil treatment. nih.gov

BiomarkerKey FindingPatient PopulationReferences
Serum Insulin-like Growth Factor-I (IGF-I)Decreased serum IGF-I level combined with a low MMSE score may predict responders to high-dose donepezil. nih.govMild-to-moderate AD patients who were non-responders to a 5 mg/day dose. nih.gov nih.gov
Plasma Amyloid-Beta Oligomers (AβO)Lower baseline AβO values were associated with a significantly better response to 6 months of donepezil treatment. nih.govPatients diagnosed with probable Alzheimer's disease. nih.gov nih.gov

Preclinical and Translational Research on Donepezil Hydrochloride Monohydrate

In Vitro Studies on Cellular Mechanisms

In vitro research has been fundamental in elucidating the molecular and cellular mechanisms through which donepezil (B133215) hydrochloride monohydrate exerts its effects beyond simple acetylcholinesterase inhibition. These studies provide a controlled environment to dissect its direct interactions with cellular components and pathways.

Enzyme Kinetics and Binding Affinity to Acetylcholinesterase

Donepezil is a reversible, mixed competitive and noncompetitive inhibitor of acetylcholinesterase (AChE). nih.gov This dual nature suggests a complex binding mechanism that goes beyond a simple interaction at the enzyme's active site. nih.gov Molecular dynamics simulations and docking studies have revealed that donepezil's association with AChE is a dynamic process. The enzyme itself transitions between "open" and "closed" conformations, which regulates ligand access to the active site. nih.gov

Donepezil has been shown to bind effectively to multiple sites within the enzyme, including the peripheral anionic site (PAS) at the entrance of the active site gorge, the acyl pocket, and the catalytic active site (CAS). nih.gov Its orientation shifts depending on the binding location. nih.gov This multi-site binding capability is consistent with its mixed inhibition profile. nih.gov Computational studies have calculated the binding free energies for donepezil with AChE, providing a quantitative measure of its affinity.

Table 1: Computed Binding Affinities of Donepezil to Acetylcholinesterase (AChE)

Study TypeBinding Site(s)Reported Binding Free Energy (kcal/mol)Source
Molecular DockingActive Site-11.37 researchgate.net
Molecular DockingActive Site-12.5 researchgate.net
Molecular DockingActive Site-11.9 researchgate.net
Molecular DockingActive Site-10.8 researchgate.net

This table presents data from computational molecular docking studies, which predict the binding affinity between a ligand and a protein. The negative values indicate a favorable binding interaction.

Cellular Neuroprotective Effects and Apoptosis Modulation

Donepezil demonstrates significant neuroprotective properties in cellular models, shielding neurons from toxic insults and modulating pathways involved in programmed cell death (apoptosis). In PC12 cells, a cell line commonly used in neurological research, donepezil has been shown to counteract the neurotoxicity induced by the amyloid-beta 25-35 (Aβ25-35) peptide, a key player in Alzheimer's pathology. nih.gov This protective effect is linked to the activation of Protein Kinase C (PKC), a crucial signaling molecule. nih.gov Donepezil induces the translocation of PKC isoforms α and ε from the cell's cytosol to the membrane, a hallmark of their activation. nih.gov

Furthermore, donepezil is reported to increase the secretion of a soluble form of the amyloid precursor protein (α-sAPP), which is known to have neuroprotective and neuron-supporting functions. nih.gov In cell-based models of traumatic brain injury (TBI), treatment with donepezil resulted in increased cell viability and a decrease in cellular apoptosis, as measured by TUNEL staining. nih.gov

Anti-inflammatory Pathways at the Cellular Level (e.g., LPS-induced inflammation)

A growing body of evidence highlights the anti-inflammatory properties of donepezil at the cellular level, independent of its cholinergic function. nih.gov In various cell culture models, particularly using microglial and macrophage cell lines (like BV2 and RAW 264.7), donepezil effectively suppresses inflammatory responses triggered by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov

Treatment with donepezil significantly reduces the expression and release of a range of pro-inflammatory mediators. nih.govnih.gov This anti-inflammatory action is mediated through the modulation of key intracellular signaling cascades. Research indicates that donepezil can suppress LPS-induced activation of pathways such as AKT/MAPK signaling and the NLRP3 inflammasome. nih.govnih.gov It also attenuates the translocation of the critical transcription factor NF-κB to the nucleus, which is essential for the transcription of many inflammatory genes. nih.gov The effects appear to be more pronounced in microglia compared to astrocytes. nih.gov

Table 2: Effect of Donepezil on LPS-Induced Pro-inflammatory Cytokine mRNA Levels in BV2 Microglial Cells

CytokineEffect of Donepezil Treatment (10 or 50 µM)Source
Interleukin-6 (IL-6)Significantly Decreased nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)Significantly Decreased nih.gov
Interleukin-1β (IL-1β)Significantly Decreased nih.gov
Inducible Nitric Oxide Synthase (iNOS)Significantly Decreased nih.govnih.gov

This table summarizes findings that demonstrate donepezil's ability to reduce the gene expression of key inflammatory molecules in microglial cells stimulated with LPS.

Mitochondrial Function and Energetics at the Cellular Level

Donepezil has been shown to exert protective effects on mitochondria, the primary energy-producing organelles within cells. In vitro studies using isolated mitochondria from rat brains demonstrated that donepezil can ameliorate mitochondrial swelling and reductions in ATP production induced by oligomeric amyloid-beta 1-42. nih.gov This suggests a direct protective effect on mitochondrial integrity and function, even in a system free of acetylcholinesterase. nih.gov

In cellular models, donepezil treatment has been observed to improve mitochondrial health. Studies using neuroblastoma cells have shown that donepezil can increase mitochondrial biogenesis, leading to higher ATP levels. nih.gov Furthermore, in models of traumatic brain injury, donepezil treatment led to an increase in the mitochondrial membrane potential (as measured by JC-1 staining) and a decrease in reactive oxygen species (ROS), indicating reduced oxidative stress and improved mitochondrial function. nih.gov It also ameliorated LPS-induced mitochondrial dysfunction in BV2 microglial cells. researchgate.net

In Vivo Animal Model Studies

Animal models are crucial for understanding the integrated physiological effects of donepezil in a complex living system, particularly in the context of neurodegenerative diseases.

Alzheimer's Disease Animal Models (e.g., Aβ-induced pathology, neuroinflammation models)

In various transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and 5xFAD mice which develop amyloid-beta (Aβ) plaques, donepezil has demonstrated significant therapeutic effects. nih.govnih.gov In APP/PS1 mice, treatment with donepezil enhanced the resistance of brain mitochondria to damage and significantly lowered the accumulation of Aβ within the mitochondria. nih.gov

In the 5xFAD mouse model, donepezil administration effectively downregulated the activation of both microglia and astrocytes, key cellular players in the brain's inflammatory response, in response to Aβ pathology. nih.govnih.gov This was evidenced by reduced density and altered morphology of these glial cells in the brain. nih.govnih.gov Similarly, in wild-type mice subjected to LPS-induced neuroinflammation, donepezil treatment attenuated microglial activation and reduced the levels of pro-inflammatory cytokines like COX-2 and IL-6 in the brain. nih.govnih.gov These findings from in vivo models corroborate the anti-inflammatory and neuroprotective effects observed in vitro, highlighting donepezil's potential to modulate the neuroinflammatory component of Alzheimer's disease. nih.gov

Table 3: Summary of Donepezil's Effects in In Vivo Alzheimer's Disease and Neuroinflammation Models

Animal ModelKey Pathological FeatureObserved Effect of DonepezilSource
APP/PS1 Transgenic MiceMitochondrial Dysfunction & Aβ AccumulationReduced mitochondrial Aβ accumulation; Enhanced mitochondrial resistance to damage. nih.gov
5xFAD Transgenic MiceAβ-induced NeuroinflammationReduced microglial and astrocytic activation, density, and hypertrophy. nih.govnih.gov
Wild-Type Mice + LPSLPS-induced NeuroinflammationAttenuated microglial activation; Reduced proinflammatory cytokine levels (COX-2, IL-6). nih.govnih.govresearchgate.net

This table outlines the beneficial effects of donepezil observed in different animal models relevant to Alzheimer's disease pathology and neuroinflammation.

Assessment of Cognitive Dysfunction and Memory Deficits in Animal Models

Donepezil hydrochloride monohydrate has been extensively studied in various animal models to assess its efficacy in mitigating cognitive dysfunction and memory deficits. These studies often involve inducing a state of cognitive impairment in animals, followed by the administration of donepezil to observe any improvements in learning and memory tasks.

One common approach is the use of pharmacologically-induced amnesia models. For instance, in mice treated with scopolamine, a substance known to induce memory impairment, pretreatment with donepezil has been shown to ameliorate these deficits. nih.gov Studies utilizing the Y-maze test, a behavioral assay that assesses spatial working memory, have demonstrated that scopolamine-treated mice exhibit a decrease in spontaneous alternations, indicative of memory impairment. nih.gov However, the administration of donepezil significantly reverses this effect, suggesting a restoration of memory function. nih.gov The effective concentration of donepezil in the brain for improving memory impairment in rodents has been identified, highlighting a concentration-dependent therapeutic effect. nih.gov

Another model involves chemotherapy-induced cognitive impairment, often referred to as "chemobrain." In a rat model of cognitive impairment induced by chemotherapeutic agents like doxorubicin (B1662922) and cyclophosphamide, donepezil has been shown to enhance memory function. nih.gov Behavioral analyses, such as the Morris water maze test, revealed that donepezil treatment partially rescued impairments in spatial learning ability and reference memory caused by chemotherapy. nih.gov

Furthermore, in a mouse model where cognitive impairment was induced by amyloid-β (Aβ) injection, donepezil treatment led to a significant recovery of memory performance. mdpi.com This was evidenced by reduced escape latency and increased crossing times in the probe test of the Morris water maze, indicating an improvement in memory against Aβ-induced neurodegeneration. mdpi.com

In a model of dementia induced by intracerebral injection of streptozotocin (B1681764) in mice, donepezil treatment showed a significant improvement in memory function as evaluated by the passive avoidance test and the Morris Water Maze. nih.gov Similarly, in a rat model of Alzheimer's disease created by lesions in the Nucleus Basalis Magnocellularis (NBM), donepezil administration improved the activity of pyramidal neurons in the CA1 region of the hippocampus, which is crucial for memory formation. nih.gov

Table 1: Effects of Donepezil on Cognitive Function in Animal Models

Animal Model Inducing Agent Behavioral Test Observed Effect of Donepezil
Mice Scopolamine Y-maze Ameliorated memory impairment nih.gov
Rats Chemotherapy (Doxorubicin, Cyclophosphamide) Morris Water Maze Improved spatial learning and reference memory nih.gov
Mice Amyloid-β (Aβ) Injection Morris Water Maze Reduced escape latency and increased platform crossings mdpi.com
Mice Streptozotocin (intracerebral) Passive Avoidance, Morris Water Maze Improved memory function nih.gov
Rats Nucleus Basalis Magnocellularis (NBM) Lesion - Increased neuronal spontaneous activity in CA1 nih.gov

Impact on Brain Tissue Amyloid-Beta Protein and Plaque Deposition in Animal Models

The effect of this compound on the hallmark pathology of Alzheimer's disease, amyloid-beta (Aβ) protein and plaque deposition, has been a key area of preclinical investigation. Studies in transgenic animal models that overexpress human amyloid precursor protein (APP), leading to the development of Aβ plaques, have provided valuable insights.

Similarly, in hAPP/PS1 transgenic mice, which also model Alzheimer's pathology, short-duration treatment with donepezil resulted in dose-dependent reductions in brain Aβ levels. researchgate.net These findings suggest that donepezil may not only act symptomatically by improving cognitive function but may also have disease-modifying effects by directly targeting the accumulation of Aβ. researchgate.net

The mechanism by which donepezil reduces Aβ deposition is thought to be multifaceted. While primarily known as an acetylcholinesterase inhibitor, some studies suggest that its effects on Aβ may be independent of this action. The reduction in Aβ levels is a critical finding, as the accumulation of these peptides is considered a primary event in the pathogenesis of Alzheimer's disease.

Table 2: Impact of Donepezil on Amyloid-Beta in Animal Models

Animal Model Key Findings
Tg2576 Mice Significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42. Decreased Aβ plaque number and burden. nih.govnih.gov
hAPP/PS1 Mice Dose-dependent reductions in brain amyloid-β (Aβ). researchgate.net

Reduction of Neuroinflammation and Oxidative Stress in Animal Models

Neuroinflammation and oxidative stress are recognized as significant contributors to the neurodegenerative processes in Alzheimer's disease. Preclinical research has explored the potential of this compound to mitigate these pathological features in various animal models.

In a mouse model of Alzheimer's disease (5xFAD mice), donepezil treatment has been shown to suppress Aβ-mediated neuroinflammation. nih.gov Specifically, it significantly reduced the activation and density of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the brain. nih.govmdpi.com Donepezil was also found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the hippocampal tissues of Alzheimer's disease model rats. sciedu.ca

The anti-inflammatory effects of donepezil are believed to be mediated through the modulation of signaling pathways like MAPK/NLRP3 inflammasome/STAT3. nih.gov In a model of neuroinflammation induced by lipopolysaccharide (LPS) in wild-type mice, donepezil attenuated microglial activation and the levels of proinflammatory markers like COX-2 and IL-6. nih.gov

Regarding oxidative stress, studies in a streptozotocin-induced model of dementia in mice have shown that while the model itself causes a significant decrease in glutathione (B108866) (GSH) and an increase in malondialdehyde (MDA), indicating oxidative stress, treatment with donepezil did not significantly alter these levels. nih.gov However, in a different model of high-fat diet-fed mice, which exhibit obesity-associated oxidative stress, donepezil treatment significantly decreased the levels of advanced glycation end-products and oxidative stress in the brain. karger.com It also reduced the levels of proinflammatory cytokines in this model. karger.com

In Alzheimer's disease model rats, donepezil intervention was found to significantly increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px) in both serum and hippocampal tissues, while reducing the content of malondialdehyde (MDA). sciedu.ca Conversely, a study in adult zebrafish exposed to donepezil showed an elevation in the lipid oxidation marker malondialdehyde (MDA) in brain tissues, suggesting that the effects on oxidative stress may be model-dependent. nih.gov

Table 3: Effects of Donepezil on Neuroinflammation and Oxidative Stress in Animal Models

Animal Model Key Findings on Neuroinflammation Key Findings on Oxidative Stress
5xFAD Mice Suppressed Aβ-mediated microglial and astrocytic activation. nih.govmdpi.com -
AD Model Rats Decreased levels of IL-6 and TNF-α in hippocampal tissues. sciedu.ca Increased SOD and GSH-Px activities; decreased MDA content in serum and hippocampus. sciedu.ca
High-Fat Diet-Fed Mice Reduced levels of proinflammatory cytokines. karger.com Decreased levels of advanced glycation end-products and oxidative stress. karger.com
Streptozotocin-Induced Dementia Mice - Did not cause significant changes in GSH and MDA levels. nih.gov
Adult Zebrafish - Elevated malondialdehyde (MDA) level in brain tissue. nih.gov
LPS-Treated Wild-Type Mice Attenuated microglial activation and levels of COX-2 and IL-6. nih.gov -

Studies on Neurogenesis and Synaptic Plasticity in Response to this compound

The ability of the brain to form new neurons (neurogenesis) and modify the strength of connections between neurons (synaptic plasticity) is fundamental to learning and memory. Research has investigated the influence of this compound on these processes in animal models.

In the Tg2576 mouse model of Alzheimer's disease, chronic administration of donepezil was found to increase synaptic density in the molecular layer of the dentate gyrus in the hippocampus. nih.govnih.gov This suggests a potential neuroprotective effect of donepezil in preventing synapse loss, a key feature of Alzheimer's disease. nih.govnih.gov However, in the same study, a significant change in the presynaptic protein synaptophysin was not observed. nih.govnih.gov

Studies on synaptic plasticity, often measured through long-term potentiation (LTP), have also shown positive effects of donepezil. In a rat model of Alzheimer's disease induced by intracerebroventricular injection of streptozotocin, chronic treatment with donepezil restored the disruptive effects of the toxin on LTP at the perforant pathway to dentate gyrus synapses in the hippocampus, without altering basal synaptic transmission. nih.gov

Furthermore, research suggests that donepezil can promote neurogenesis. mdpi.com This effect could contribute to its cognitive-enhancing properties by compensating for neuronal loss. mdpi.com In a rat model of Alzheimer's disease, acute intraperitoneal injection of donepezil was shown to increase the spontaneous activity of pyramidal neurons in the CA1 region of the hippocampus, which is a critical area for synaptic plasticity. nih.govnih.gov

Table 4: Effects of Donepezil on Neurogenesis and Synaptic Plasticity in Animal Models

Animal Model Key Findings
Tg2576 Mice Increased synaptic density in the molecular layer of the dentate gyrus. nih.govnih.gov
Streptozotocin-Induced AD Rat Model Restored long-term potentiation (LTP) at hippocampal synapses. nih.gov
General Preclinical Models Promotes neurogenesis. mdpi.com
NBM Lesion Rat Model of AD Increased spontaneous activity of pyramidal neurons in the CA1 hippocampus. nih.govnih.gov

Novel Formulations and Drug Delivery Systems Research for Donepezil Hydrochloride Monohydrate

Extended-Release and Controlled-Release Modalities

The development of extended-release (ER) and controlled-release formulations of donepezil (B133215) hydrochloride monohydrate aims to provide a more consistent plasma concentration of the drug over a prolonged period, potentially leading to a better side-effect profile and improved patient adherence.

One approach involves the use of hot-melt extrusion (HME) technology to create sustained-release solid dispersions. nih.gov Research has explored the use of various hydrophobic carriers, such as Eudragit® RS PO, ethyl cellulose (B213188) N7, and Compritol® 888 ATO, to control the release of the highly water-soluble donepezil hydrochloride. nih.gov By incorporating a pore-forming agent like mannitol, researchers can modulate the drug release rate. nih.gov Optimized formulations using Compritol® 888 ATO have demonstrated stable and sustained release profiles comparable to the marketed Aricept® tablets. nih.gov

Another strategy for achieving extended release is through matrix-type preparations. A U.S. patent publication describes a sustained-release formulation that includes donepezil and at least one enteric polymer, sometimes in combination with a water-insoluble polymer. google.com Clinical trials have also been conducted to compare a 23 mg sustained-release (SR) formulation to the 10 mg immediate-release (IR) tablet in patients with moderate to severe Alzheimer's disease. clinicaltrials.gov

Transdermal Delivery System Research and Pharmacokinetic Comparisons

Transdermal delivery systems (TDS) for donepezil have emerged as a promising alternative to oral administration, offering the potential for reduced dosing frequency, improved bioavailability, and a more favorable side-effect profile. nih.govnih.gov These systems typically utilize the free base form of donepezil, as the hydrophilic hydrochloride salt has low skin permeability. nih.gov

Pharmacokinetic studies have been crucial in evaluating the performance of these novel delivery systems. A study on a once-weekly donepezil transdermal patch demonstrated that it provides a smooth and sustained plasma concentration over a 72-hour period. nih.govdovepress.com For the highest dose tested (175 mg/50 cm²), approximately 20% of the drug was released over 72 hours. nih.govdovepress.com This resulted in a systemic exposure (AUCinf) about three times higher than a single 10 mg oral tablet, while the maximum plasma concentration (Cmax) was similar. nih.govdovepress.com The median time to reach Cmax (Tmax) with the patch was significantly longer, at approximately 74-76 hours, compared to 3-4 hours for oral administration. nih.govclinicaltrials.gov

Research has also been conducted on hydrogel-based transdermal patches. One study developed and evaluated polyvinyl alcohol and polyvinyl pyrrolidone blended hydrogels for donepezil delivery. mdpi.com In vivo pharmacokinetic studies in hairless rats showed that the maximum plasma concentration and area under the curve were dose-dependent, with a Tmax of 8 hours. mdpi.com

Interactive Table: Pharmacokinetic Parameters of Different Donepezil Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
10 mg Oral Tablet20.90 ± 5.003-4885.30 ± 249.10 (AUCinf)
175 mg/50 cm² Transdermal Patch (72h)Similar to 10mg oral~74-76~3x higher than 10mg oral (AUCinf)
Donepezil Hydrogel Patch (in rats)Dose-dependent8Dose-dependent
10 mg/day Transdermal System (steady state)88.7% of oral-108.6% of oral (AUC0-168)
5 mg/day Transdermal System (steady state)86.1% of oral (dose-normalized)-105.3% of oral (AUC0-168)

Data compiled from multiple research sources. nih.govdovepress.commdpi.comdocumentsdelivered.comnih.gov

Bioequivalence Studies of Different Formulations

Bioequivalence studies are fundamental to establishing the therapeutic interchangeability of different formulations of a drug. For donepezil, these studies have been conducted to compare various oral formulations and to bridge the gap between oral and transdermal delivery systems.

A study comparing two 5 mg donepezil hydrochloride tablets, Tonizep (test) and Aricept (reference), in healthy male volunteers demonstrated their bioequivalence. nih.govresearchgate.net The 90% confidence intervals for the ratio of the area under the plasma concentration-time curve from time zero to infinity (AUC0–∞) and the maximum plasma concentration (Cmax) were 1.08 (1.02–1.14) and 1.08 (0.99–1.17), respectively, falling within the accepted bioequivalence range of 0.80–1.25. nih.govresearchgate.net Another study successfully established the bioequivalence of a new 10 mg donepezil tablet formulation against a reference product under fasting conditions. nih.gov

Crucially, bioequivalence has also been demonstrated between once-weekly donepezil transdermal delivery systems and once-daily oral donepezil at steady state. documentsdelivered.comnih.gov An open-label, randomized, crossover study found that the 90% confidence intervals for the geometric mean ratios of Cmax and the area under the plasma concentration-time curve over 168 hours (AUC0-168) for the 10 mg/day transdermal system versus the 10 mg/day oral tablet were within the 80% to 125% range required for bioequivalence. documentsdelivered.comnih.gov The dose-normalized 5 mg/day transdermal system also showed bioequivalence for AUC0-168. documentsdelivered.comnih.gov These findings support the use of the transdermal system as a viable alternative to oral tablets. nih.govdocumentsdelivered.complainlanguagesummaries.compracticalneurology.comcorium.com

Interactive Table: Bioequivalence Study Results for Donepezil Formulations

ComparisonPharmacokinetic ParameterGeometric Mean Ratio (%) [90% CI]Bioequivalence Outcome
5 mg Tablet (Test vs. Reference)AUC0–∞108 [102-114]Met
5 mg Tablet (Test vs. Reference)Cmax108 [99-117]Met
10 mg/day TDS vs. 10 mg/day OralCmax,ss88.7 [81.7-96.2]Met
10 mg/day TDS vs. 10 mg/day OralAUC0-168,ss108.6 [100.5-117.4]Met
5 mg/day TDS vs. 10 mg/day Oral (dose-normalized)Cmax,ss86.1 [79.8-92.9]Lower 90% CI slightly below 80%
5 mg/day TDS vs. 10 mg/day Oral (dose-normalized)AUC0-168,ss105.3 [97.6-113.6]Met

CI = Confidence Interval; TDS = Transdermal Delivery System; ss = steady state. documentsdelivered.comnih.govnih.govresearchgate.net

Drug Repurposing and Exploration of Broader Therapeutic Potentials for Donepezil Hydrochloride Monohydrate

Donepezil (B133215) Hydrochloride Monohydrate in Non-Dementia Neurological Disorders

The potential applications of donepezil are being actively explored in a range of neurological disorders that are not primarily characterized by dementia.

Multiple Sclerosis-Associated Cognitive Dysfunction

Cognitive impairment is a common and impactful symptom for many individuals with multiple sclerosis (MS), affecting memory, attention, and information processing. mstrust.org.ukmultiplesclerosisnewstoday.com The potential of donepezil to alleviate these cognitive difficulties has been a subject of study, though the results have been inconsistent.

One randomized clinical trial involving 100 MS patients demonstrated that donepezil effectively improved various aspects of cognitive function, including daily, retrospective, and prospective memory, as well as attention. multiplesclerosisnewstoday.comnih.gov This study also reported positive effects on quality of life and depression. mstrust.org.uknih.gov In contrast, a larger multicenter, double-blind, randomized clinical trial with 120 participants did not find a significant difference between donepezil and placebo in improving verbal memory or other neuropsychological measures. neurology.org However, a trend was noted for the clinician's impression of memory change favoring donepezil. neurology.org A smaller, earlier study with 69 individuals did find that a significantly higher percentage of those taking donepezil reported memory improvement compared to the placebo group. mstrust.org.uk Due to these mixed findings, the efficacy of donepezil for cognitive dysfunction in MS remains an area of ongoing investigation. mstrust.org.uknih.gov

Traumatic Brain Injury and Cognitive Recovery

Following a traumatic brain injury (TBI), individuals often experience chronic cognitive impairments, including difficulties with processing speed, learning, and attention. nih.gov Several studies have explored the potential of donepezil to aid in cognitive recovery after TBI.

A study investigating the effects of donepezil on chronic cognitive impairment in TBI patients found significant positive changes in tests assessing speed of processing, learning, and divided attention after three months of treatment. nih.govkarger.com Many of the patients in this study also reported subjective improvements in at least one cognitive domain and better functioning in daily activities. nih.gov A scoping review of 14 papers covering 227 subjects concluded that donepezil is generally well-tolerated and shows both objective and patient-reported effectiveness in reducing cognitive impairment after TBI. nih.gov Case reports have also documented improvements in memory, alertness, and language function with donepezil treatment. nih.govpsychiatryonline.org However, a retrospective, longitudinal analysis comparing patients who received donepezil during acute rehabilitation with those who received usual care did not find significant differences in cognitive or functional ability between the two groups. tandfonline.com

Investigation in Psychiatric and Mood Disorders

The role of the cholinergic system in mood regulation has prompted research into the use of donepezil for psychiatric and mood disorders. duke.edupsychiatryonline.org Preliminary studies have suggested potential benefits in managing behavioral dysregulation, apathy, irritability, and psychosis. duke.edu

In a study of patients with Alzheimer's disease and severe behavioral disorders, donepezil was found to reduce behavioral symptoms, particularly mood disturbances and delusions. nih.gov Another study reported on a case series of 11 patients with treatment-resistant bipolar disorder, where six showed improvement on a clinical global impression scale after receiving donepezil for at least six weeks. duke.edu There is also some evidence to suggest that donepezil may be beneficial for patients experiencing memory loss as a side effect of psychotropic medications. clinician.com However, it is important to note that there have been case reports of donepezil potentially inducing mania, particularly in individuals with a history of bipolar disorder or other risk factors. psychiatryonline.orgclinician.com Research in this area is still in its early stages, and more comprehensive studies are needed to establish the efficacy and safety of donepezil for various psychiatric and mood disorders. nih.govnih.gov

Therapeutic Potential in Infectious Diseases and Inflammatory Conditions

Emerging research suggests that donepezil may possess anti-inflammatory properties, opening up possibilities for its use in infectious diseases and inflammatory conditions. researchgate.net This potential is linked to the cholinergic anti-inflammatory pathway, where acetylcholine (B1216132) can modulate the immune response. nih.gov

Donepezil has been shown to decrease inflammation and improve respiratory and cardiovascular function in patient studies and retrospective analyses. athenaeumpub.com Preclinical studies have indicated that donepezil or an increase in acetylcholine could be protective against conditions such as sepsis, cytokine storm, and acute respiratory distress syndrome (ARDS). athenaeumpub.com In experimental models of acute kidney injury, donepezil treatment reduced tubular damage, decreased inflammatory cytokines, and prevented neutrophil infiltration. athenaeumpub.com Furthermore, donepezil has been investigated for its potential role in the context of COVID-19, with a hypothesis that its anti-inflammatory and other properties might decrease the risk of death following infection. athenaeumpub.comnih.gov A retrospective cohort study of U.S. veterans with Alzheimer's disease found that while the known survival benefits of donepezil were retained in patients with COVID-19, the protective effect was not specifically enhanced by the infection. nih.gov

Combination Therapy Approaches with Donepezil Hydrochloride Monohydrate

Co-administration with N-methyl-D-aspartate Receptor Antagonists (e.g., Memantine)

The combination of donepezil (B133215), an acetylcholinesterase inhibitor, and memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, is a widely studied approach for moderate to severe dementia. plos.orgyoutube.com This strategy targets two distinct neurotransmitter systems implicated in Alzheimer's disease: the cholinergic and glutamatergic systems. core.ac.ukkarger.com

Clinical studies have yielded mixed but often promising results regarding the efficacy of combining donepezil with memantine. A network meta-analysis concluded that the combination therapy was superior to monotherapy in improving cognition, global assessment, activities of daily living, and neuropsychiatric symptoms in patients with mostly moderate-to-severe Alzheimer's disease. nih.gov Another meta-analysis reported that patients receiving the combination showed limited but statistically significant improvements in cognitive, behavioral, and global functions compared to those on donepezil alone. plos.org

Specifically, some randomized controlled trials have demonstrated that patients on combination therapy had better outcomes on cognitive scales like the Standardized Mini-Mental State Examination (SMMSE) and functional measures such as the Bristol Activities of Daily Living Scale (BADLS) compared to those on placebo or, in some cases, monotherapy. nih.govucl.ac.uk For instance, one study found that continued donepezil treatment provided cognitive benefits that surpassed the minimum clinically important difference. nih.gov However, some research, including the DOMINO-AD trial, found no significant functional or cognitive benefits of adding memantine to donepezil for patients with moderate to severe Alzheimer's disease over a 52-week period. nih.govucl.ac.uk

A large retrospective cohort study recently highlighted a significant benefit, finding that combination therapy was associated with the lowest mortality rate over a five-year period compared to no treatment or monotherapy with either drug. pharmaceutical-journal.com The study calculated that the combination therapy increased the five-year survival probability by 6.4% compared to the control group. pharmaceutical-journal.com

Regarding safety, the co-administration of donepezil and memantine is generally considered to be well-tolerated. Studies have indicated that the incidence of adverse reactions with the combination therapy is not significantly different from that of donepezil monotherapy. plos.org Common side effects associated with donepezil include digestive issues like nausea and diarrhea, while memantine can cause confusion or excitement. plos.org

Efficacy of Donepezil and Memantine Combination Therapy in Moderate to Severe Dementia

Outcome MeasureFindingSource(s)
Cognition (SMMSE/SIB) Statistically significant improvements compared to placebo or monotherapy in several analyses. plos.orgnih.govnih.gov One study showed a 1.9-point higher SMMSE score for continuing donepezil vs. discontinuing. ucl.ac.uk plos.orgnih.govnih.govucl.ac.uk
Activities of Daily Living (BADLS) Significant functional benefits observed in some studies. One trial reported a 3.0-point lower (better) BADLS score for continuing donepezil vs. discontinuing. nih.govucl.ac.uk nih.govnih.govucl.ac.uk
Global Assessment (CGI) Combination therapy showed better outcomes than placebo in network meta-analyses. nih.gov nih.gov
Neuropsychiatric Symptoms (NPI) The combination was the most effective regimen for improving neuropsychiatric symptoms. nih.gov nih.gov
Mortality Rate Lowest mortality rate (41.47 per 1,000 patient-years) compared to monotherapy or no treatment. pharmaceutical-journal.com pharmaceutical-journal.com

The rationale for combining donepezil and memantine lies in their complementary mechanisms of action. plos.orgcore.ac.ukkarger.com Donepezil inhibits acetylcholinesterase, thereby increasing the availability of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning that is depleted in Alzheimer's disease. nih.gov Memantine is a non-competitive antagonist of the NMDA receptor, which modulates glutamatergic transmission. core.ac.uk Chronic overstimulation of NMDA receptors by glutamate (B1630785) is thought to contribute to neuronal damage (excitotoxicity) in Alzheimer's disease.

This dual-target approach is expected to produce synergistic effects. karger.com Animal studies have provided insights into these synergies, particularly concerning behavioral and psychological symptoms of dementia (BPSD). In olfactory bulbectomized mice, a model that displays BPSD-like behaviors, the combined administration of donepezil and memantine synergistically improved depressive-like behaviors and impaired social interaction, an effect not seen with either drug alone. core.ac.ukkarger.com This behavioral improvement was linked to the restoration of nicotine-induced serotonin (B10506) (5-HT) release and the rescue of autophosphorylation of calcium/calmodulin-dependent protein kinase II (CaMKII) in the hippocampus. core.ac.uk Clinical data supports these findings, with combination therapy showing significant benefits in reducing BPSD as measured by the Neuropsychiatric Inventory (NPI). nih.gov

Assessment of Combination Therapy Acceptability and Adherence

The potential benefits of combination therapy can only be realized if patients adhere to the treatment regimen. Acceptability, which is influenced by factors like side effects and cost, is a key determinant of adherence.

A network meta-analysis of donepezil and memantine found that the acceptability of the combination therapy was lower than that of memantine monotherapy and placebo, but slightly higher than that of donepezil monotherapy. nih.gov Another pragmatic clinical trial examining adherence to different acetylcholinesterase inhibitors (including donepezil) found high rates of non-adherence and discontinuation, often due to adverse events and cost. iu.edu In that study, after 18 weeks, 38.8% of participants on donepezil had discontinued (B1498344) treatment. iu.edu While the study did not specifically assess a donepezil-memantine combination, it highlights the real-world challenges of treatment adherence for this class of drugs. For the donepezil-memantine combination, the development of a fixed-dose combination capsule (Namzaric) was intended to simplify the regimen and potentially improve adherence compared to taking two separate pills. youtube.com

Research Methodologies and Data Analysis in Donepezil Hydrochloride Monohydrate Studies

Design of Randomized Controlled Clinical Trials

Randomized controlled trials (RCTs) represent the gold standard for establishing the efficacy of therapeutic agents like donepezil (B133215). The design of these trials is meticulously structured to minimize bias and produce robust, generalizable results.

Typically, donepezil RCTs are multicenter, double-blind, placebo-controlled studies. nih.gov Participants meeting specific diagnostic criteria for probable Alzheimer's disease, such as those outlined by the National Institute of Neurological and Communicative Disorders and Stroke (NINCDS-ADRDA), are enrolled. researchgate.netclinicaltrials.gov Baseline cognitive function is often assessed using standardized scales, with a common inclusion criterion being a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 10 to 26). researchgate.net

Patients are randomly assigned to receive either a specific dose of donepezil, another active comparator, or a placebo. nih.govclinicaltrials.gov The trial duration can vary, with many pivotal studies lasting 24 weeks, often followed by a washout period to assess any lasting effects. nih.gov

Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): This is a primary outcome measure in many trials, evaluating memory, language, and praxis. nih.gov

Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): This tool provides a global assessment of the patient's change from baseline, incorporating input from the patient and caregiver. nih.gov

Secondary efficacy measures provide additional data on cognitive and functional domains and may include the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB). nih.gov

The data analysis in these trials typically involves comparing the change from baseline in the outcome measures between the donepezil and placebo groups at various time points throughout the study. nih.gov

Systematic Reviews and Meta-Analyses of Clinical Data

To synthesize the evidence from multiple RCTs, researchers conduct systematic reviews and meta-analyses. These studies use explicit and systematic methods to identify, select, and critically appraise relevant research, and to collect and analyze data from the studies that are included in the review.

The methodology for these reviews adheres to established guidelines, such as the Preferred Reporting Items for Systematic Reviews and Meta-analyses (PRISMA). nih.gov The process begins with a comprehensive literature search across multiple databases like PubMed, Scopus, Embase, and the Cochrane Library. nih.govnih.gov

Inclusion and Exclusion Criteria: Strict criteria are defined to select appropriate studies. Typically, only RCTs are included, while reviews, retrospective studies, and case reports are excluded. frontiersin.org The intervention groups are clearly defined (e.g., donepezil at a specific dose versus placebo or another active drug), and the patient population is specified (e.g., patients with dementia). nih.govfrontiersin.org

Meta-Analysis Example Number of Studies Included Total Number of Participants Key Outcome Measures
Donepezil for Dementia frontiersin.org18 RCTs5,948MMSE, ADAS-Cog
Donepezil for CRCI nih.gov9 (5 RCTs, 4 Observational)837HVLT-R, TMT, COWA
Donepezil + Memantine (B1676192) for AD nih.gov4 RCTs1,930SIB, MMSE
Donepezil for MCI researchgate.net17 (12 RCTs, 5 CCTs)2,847MMSE, MoCA, ADAS-cog

CRCI: Cancer-Related Cognitive Impairment; MCI: Mild Cognitive Impairment; CCT: Concurrent Controlled Trials; SIB: Severe Impairment Battery; HVLT-R: Hopkins Verbal Learning Test-Revised; TMT: Trail Making Test; COWA: Controlled Oral Word Association Test.

Observational Studies and Real-World Evidence Generation

While RCTs provide high-quality evidence of efficacy under controlled conditions, observational studies are crucial for understanding the effectiveness of donepezil in routine clinical practice. These studies generate "real-world evidence" by analyzing data from non-randomized, naturalistic settings. scispace.com

Methodologies for these studies include:

Retrospective Case Record Analysis: Researchers analyze existing patient records from memory clinics or healthcare databases to compare outcomes between groups of patients who did or did not receive donepezil. scispace.comtermedia.pl

Prospective Observational Studies: Patients are followed forward in time after starting treatment, and data is collected systematically. One such study followed 2,046 patients with Alzheimer's disease to evaluate treatment benefits under everyday conditions. nih.gov

Large Clinical Data Research Networks: These studies leverage large databases of electronic health records to simulate clinical trials. medrxiv.orgresearchgate.net For example, researchers might use a large dataset to identify a population of patients with Alzheimer's disease and compare outcomes for those treated with donepezil versus those who were not. medrxiv.org

Data Analysis in Real-World Studies: A significant challenge in observational studies is the potential for bias, as treatment decisions are not randomized. To address this, sophisticated statistical techniques are employed. Propensity score matching is a common method used to balance baseline characteristics between treatment and control groups, simulating the randomization process. medrxiv.orgcornell.edu Generalized Additive Mixed Models (GAMM) may be used to analyze nonlinear changes in cognitive scores over time, adjusting for variables like age, gender, and dementia duration. whiterose.ac.uk These analyses of real-world data support and extend the findings from RCTs, confirming the modest effectiveness of donepezil in clinical practice. cornell.edu

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PK) modeling is a mathematical and statistical method used to characterize the concentration of a drug in the body over time and identify sources of variability in a patient population. This approach is vital for understanding the absorption, distribution, metabolism, and excretion of donepezil.

Model Development: Population PK models for donepezil are typically developed using data from Phase 1 studies in healthy volunteers or from patient populations in later-stage trials. nih.govnih.gov Plasma concentration data collected at various time points after drug administration are analyzed using specialized software, most commonly NONMEM (Nonlinear Mixed-Effects Modeling). nih.govnih.govresearchgate.net

The development process involves selecting a structural model that best describes the drug's movement through the body. For donepezil, a two-compartment model is often found to be most suitable. nih.govresearchgate.net This model conceptualizes the body as a central compartment (including blood and highly perfused organs) and a peripheral compartment. The model also incorporates different absorption characteristics depending on the formulation (e.g., first-order absorption with a lag time for oral tablets, or a combination of zero- and first-order absorption for intramuscular injections). nih.gov

Data Analysis and Simulation: The analysis estimates key PK parameters, such as clearance (CL), volume of distribution (V), and absorption rate constants (Ka), along with their inter-individual variability. Covariates like gender or genetic factors (e.g., CYP2D6 metabolizer status) can be incorporated to explain variability in parameters like clearance. nih.gov For example, one study found that CYP2D6 poor metabolizers had a 32% slower donepezil clearance compared to extensive metabolizers. nih.gov

Once a model is developed and validated, it can be used for simulations to predict drug concentrations under different dosing scenarios, which can help in optimizing dosage regimens or designing future clinical trials. nih.govnih.gov

PK Parameter Estimate (Oral Formulation) Description Reference
CL/F (L/h)10.1Apparent Clearance nih.gov
V2/F (L)240Apparent Volume of Central Compartment nih.gov
Q/F (L/h)53.8Apparent Inter-compartmental Clearance nih.gov
V3/F (L)1050Apparent Volume of Peripheral Compartment nih.gov
Ka (1/h)0.443First-order Absorption Rate Constant nih.gov
ALAG1 (h)0.519Absorption Lag Time nih.gov

F: Bioavailability; CL: Clearance; V2: Volume of Central Compartment; Q: Inter-compartmental Clearance; V3: Volume of Peripheral Compartment; Ka: Absorption Rate Constant; ALAG1: Absorption Lag Time.

In Silico and Mathematical Modeling Approaches

In silico and mathematical modeling offer powerful tools to investigate the mechanisms of action of donepezil at a molecular and systemic level, complementing data from clinical and PK studies.

In Silico Screening: These computational methods are used in drug discovery and development to predict the interaction between a drug molecule and its biological target. For donepezil, in silico studies have been used to screen libraries of silylated derivatives to identify potential new compounds with improved properties. up.ac.za This involves molecular docking simulations, where the candidate molecules are computationally placed into the active site of the target enzyme, acetylcholinesterase (AChE), to predict their binding affinity and orientation. up.ac.zaresearchgate.net The results of these simulations, often expressed as binding energy scores, help prioritize which new compounds should be synthesized and tested in vitro. up.ac.za

Mathematical Modeling of Neuronal Effects: Mathematical models have been developed to provide insights into how donepezil affects brain processes. One area of focus is linking the drug's effect to neuronal activity. A generalized Hodgkin-Huxley model, which describes the initiation and propagation of action potentials in neurons, has been adapted to study the effects of donepezil. mdpi.comdntb.gov.ua This type of model can incorporate concepts like the viscoelasticity of ion channels and use fractional-order derivatives to model the complex dynamics of neuronal membranes. mdpi.com

These models propose mechanisms by which donepezil, by increasing acetylcholine (B1216132) levels, can temporarily recover the structural fitness of ligand-gated ion channels, leading to the restoration of healthy action potentials. mdpi.com Furthermore, generalized pharmacokinetic models have been proposed to simulate the transport of donepezil across the blood-brain barrier and to explore how different drug release modalities might improve treatment effectiveness. mdpi.commdpi.com Numerical simulations using these models suggest that factors like anomalous diffusion within the brain parenchyma are important for achieving effective drug concentrations. mdpi.com

Future Directions and Emerging Research Avenues for Donepezil Hydrochloride Monohydrate

Development of Next-Generation Cholinesterase Inhibitors

The development of next-generation cholinesterase inhibitors is moving beyond simple acetylcholine (B1216132) enhancement. nih.govresearchgate.net The research is focused on creating compounds with improved efficacy, better side-effect profiles, and additional pharmacological actions. nih.govspandidos-publications.com One promising area is the development of dual-binding site inhibitors, which have shown increased potency against both acetylcholinesterase (AChE) and amyloid plaque formation. nih.gov

Future inhibitors are also being designed to possess additional beneficial properties, such as antioxidant activity and affinity for other neurotransmitter receptors like the 5-HT3 and NMDA receptors. nih.govnih.gov For instance, some novel compounds are designed to inhibit both AChE and monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Alzheimer's disease. nih.govnih.gov The aim is to create multi-target-directed ligands (MTDLs) that can address the multifaceted nature of neurodegenerative diseases from a single molecule. nih.govfrontiersin.org

Furthermore, researchers are exploring analogues of existing drugs, including donepezil (B133215), to enhance their therapeutic effects. nih.govnih.gov This includes the design of metal-based donepezil derivatives that show potential for more potent inhibition of AChE. plos.org The overarching goal is to develop novel cholinesterase inhibitors that are more effective in the future treatment of Alzheimer's disease and other neurological disorders. nih.govnih.gov

Precision Medicine Approaches Based on Pharmacogenomics

The clinical response to donepezil can vary significantly among individuals, with therapeutic response rates ranging from 20% to 60%. frontiersin.orgfrontiersin.org This variability is largely attributed to genetic factors that influence the drug's pharmacokinetics and pharmacodynamics. frontiersin.orgfrontiersin.org Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of research for personalizing donepezil therapy. nih.gov

The metabolism of donepezil is primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4. frontiersin.orgnih.govnih.gov Polymorphisms in the CYP2D6 gene can lead to different metabolic rates, affecting the plasma concentration of the drug. nih.govkjpp.netnews-medical.net For example, individuals who are "poor metabolizers" may have a 32% slower clearance rate of donepezil compared to "ultra-rapid metabolizers," potentially leading to differences in efficacy and side effects. frontiersin.orgnews-medical.net Some studies have shown that patients with certain CYP2D6 genotypes, such as the G allele of rs1080985, have a higher risk of a poor response to donepezil treatment. nih.govneurology.orgdrugbank.com

Other genes that have been implicated in influencing the response to donepezil include those involved in its pharmacodynamics, such as apolipoprotein E (APOE), butyrylcholinesterase (BCHE), and the cholinergic receptor nicotinic alpha 7 subunit (CHRNA7). frontiersin.orgnih.govnews-medical.net For instance, a re-analysis of a major clinical trial suggested that individuals with the K-variant of the BCHE gene might experience an accelerated cognitive decline when treated with donepezil for mild cognitive impairment. uspharmacist.com

Interactive Table: Genes Influencing Donepezil Response

GeneRoleImpact on Donepezil Therapy
CYP2D6 MetabolismPolymorphisms can alter drug clearance, affecting plasma concentrations and potentially influencing efficacy and adverse effects. frontiersin.orgnih.govnih.govkjpp.netnews-medical.netneurology.org
APOE PharmacodynamicsThe ε4 allele, a known risk factor for Alzheimer's, may modulate the therapeutic response to donepezil. frontiersin.orgnih.govnews-medical.net
BCHE PharmacodynamicsThe K-variant has been associated with a potentially negative response to donepezil in individuals with mild cognitive impairment. uspharmacist.com
CHRNA7 PharmacodynamicsPolymorphisms may affect acetylcholine binding and influence treatment response. nih.govnews-medical.net

Integration with Multi-Targeted Therapeutic Strategies for Complex Neurological Disorders

Given the complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease, there is a growing consensus that multi-target therapeutic strategies may be more effective than monotherapy. nih.govbenthamdirect.commdpi.com This has led to significant research into combination therapies involving donepezil.

The most studied combination is donepezil with memantine (B1676192), an NMDA receptor antagonist. news-medical.netnih.govmedtigo.comnih.govresearchgate.netnih.gov These two drugs have different but complementary mechanisms of action, with donepezil addressing the cholinergic deficit and memantine targeting glutamatergic dysregulation. nih.govresearchgate.net A fixed-dose combination of extended-release memantine and donepezil has been developed to simplify administration. researchgate.net

Clinical studies and meta-analyses have shown that combination therapy with donepezil and memantine can be more effective than monotherapy in improving cognition, global assessment, activities of daily living, and neuropsychiatric symptoms in patients with moderate-to-severe Alzheimer's disease. nih.govnih.govresearchgate.net A recent study even found that the combined use of donepezil and memantine significantly increased the five-year survival probability of Alzheimer's disease patients. news-medical.netmedtigo.com

Beyond memantine, other agents are being explored in combination with donepezil to enhance its therapeutic effects. benthamdirect.comdoi.org These include disease-modifying agents and drugs that target other pathological pathways in Alzheimer's disease. doi.org The aim is to create a synergistic effect that provides more comprehensive treatment. researchgate.net

Early Intervention and Prevention Studies

There is increasing interest in the potential of donepezil for early intervention in the course of Alzheimer's disease and even for prevention in high-risk individuals. researchgate.netwithpower.com The rationale is that initiating treatment at the earliest stages of cognitive decline, such as mild cognitive impairment (MCI), may help to slow the progression to dementia. uspharmacist.com

Several clinical trials have investigated the use of donepezil in patients with MCI. uspharmacist.comwithpower.com While one large trial did not lead to the FDA's approval of donepezil for this specific indication, physicians often prescribe it off-label for this purpose. uspharmacist.com The results of these trials have been mixed, highlighting the heterogeneity of the MCI population and the need for better biomarkers to identify those most likely to benefit from early treatment.

A 24-week, double-blind, placebo-controlled trial demonstrated that donepezil improved cognition and global function in patients with mild to moderate Alzheimer's disease. nih.govcochrane.org This provides a basis for its use in the early symptomatic stages of the disease. The potential neuroprotective effects of donepezil, such as reducing cortico-hippocampal atrophy and protecting against glutamate-induced excitotoxicity, also support the rationale for early intervention. nih.gov

Role in Personalized Treatment Regimens

The future of donepezil hydrochloride monohydrate therapy lies in its integration into personalized treatment regimens. This approach moves away from a "one-size-fits-all" model and instead tailors treatment to the individual patient based on a variety of factors.

Pharmacogenomic data will play a crucial role in this personalization. nih.gov By identifying a patient's genetic profile for key genes like CYP2D6 and BCHE, clinicians may be able to predict their response to donepezil and select the most appropriate treatment strategy from the outset. nih.govneurology.orguspharmacist.com This could involve adjusting the dose for individuals with different metabolic rates or choosing an alternative therapy for those predicted to be non-responders or at risk of adverse effects.

Biomarkers will also be essential for personalizing donepezil treatment. These could include neuroimaging markers, cerebrospinal fluid proteins, or blood-based markers that can help to diagnose the disease earlier, predict its course, and monitor the response to treatment. The development of such biomarkers is an active area of research.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity and identity of donepezil hydrochloride monohydrate in pharmaceutical formulations?

  • Methodological Answer : The primary methods include:

  • HPLC-UV : Utilize a C18 column with a mobile phase of methanol and phosphate buffer (pH 3.0) at 271 nm. System suitability requires ≤2.0% RSD for peak area reproducibility .
  • UV-Vis Spectrophotometry : Identify characteristic absorption maxima at 228–232 nm, 269–273 nm, and 313–317 nm .
  • Infrared Spectroscopy (IR) : Compare sample spectra with reference standards, focusing on peaks corresponding to the indanone and piperidine moieties (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Quality Control : Content uniformity testing requires ≤15% deviation between individual granules or tablets .

Q. How are impurities controlled in this compound synthesis?

  • Methodological Answer : Impurity profiling involves:

  • HPLC with gradient elution : Detect synthetic intermediates (e.g., Related Compound A: (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-indan-1-one) using a mobile phase of acetonitrile and ammonium acetate buffer. Limit unspecified impurities to ≤0.10% and total impurities to ≤0.5% .
  • Heavy metal testing : Ensure ≤20 ppm via USP 〈231〉 methods .

Advanced Research Questions

Q. How can researchers address polymorphism-related challenges in this compound formulations?

  • Methodological Answer : Polymorphic forms (e.g., anhydrous vs. monohydrate) impact solubility and bioavailability. Characterize using:

  • X-ray Powder Diffraction (XRPD) : Identify distinct crystalline patterns .
  • Differential Scanning Calorimetry (DSC) : Monitor thermal transitions (e.g., monohydrate dehydration at ~100°C) .
  • Solubility Studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) to predict in vivo performance .

Q. What experimental strategies resolve contradictions in impurity quantification during HPLC analysis?

  • Methodological Answer : Address response factor variability (e.g., 0.8–1.2 range for UV detection) by:

  • Using relative response factors (RRFs) : Calibrate for impurities with non-linear UV absorption .
  • Employing orthogonal methods : Validate results via LC-MS for structural confirmation .

Q. How should preclinical studies design dose-response experiments for donepezil in neurological models?

  • Methodological Answer :

  • Dosing : Use 0.3–1.5 mg/kg (s.c. or i.p.) in rodents, administered 30 minutes pre-behavioral tests (e.g., open-field locomotor or social interaction assays) .
  • Statistical Analysis : Apply two-way ANOVA with post-hoc Bonferroni tests to account for factors like VPA exposure in autism models .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) relationships are critical for clinical trial design?

  • Methodological Answer :

  • Plasma Concentration Monitoring : Target 15.6 ng/mL (EC₅₀ for AChE inhibition). Use LC-MS/MS for quantification with a LLOQ of 0.1 ng/mL .
  • Efficacy Correlates : Significant correlations exist between plasma levels (25–50 ng/mL), RBC AChE inhibition (64–75%), and cognitive scores (ADAS-cog, CIBIC+) .

Q. How does the hydration state (monohydrate vs. anhydrous) affect analytical results?

  • Methodological Answer :

  • Water Determination : Use Karl Fischer titration (USP 〈921〉). Limit water content to ≤7.0% for monohydrate forms .
  • Impact on Stability : Monohydrate forms may exhibit lower hygroscopicity, reducing degradation during storage .

Q. What formulation strategies optimize extended-release this compound tablets?

  • Methodological Answer :

  • Hydrophilic Matrix Systems : Combine HPMC K100LV and K4M (1:1 ratio) for zero-order release kinetics. Use orthogonal design to optimize dissolution profiles (f₂ ≥50 vs. reference) .
  • Stability Testing : Conduct accelerated studies (40°C/75% RH) for 6 months, monitoring impurity growth (e.g., ≤0.2% total impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezil hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Donepezil hydrochloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.